2-iodo-N-(prop-2-yn-1-yl)acetamide
Description
BenchChem offers high-quality 2-iodo-N-(prop-2-yn-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-iodo-N-(prop-2-yn-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-N-prop-2-ynylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMMHDBFJDWUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Alkyne-Functionalized Iodoacetamide Probe: A Technical Guide to 2-iodo-N-(prop-2-yn-1-yl)acetamide for Covalent Proteomics and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-iodo-N-(prop-2-yn-1-yl)acetamide, a bifunctional chemical probe that has become an indispensable tool in chemical biology, proteomics, and covalent drug discovery. We will delve into its fundamental properties, synthesis, and the mechanistic basis of its reactivity towards cysteine residues. A significant portion of this guide is dedicated to providing field-proven insights and detailed protocols for its application in cutting-edge research, including chemoproteomic profiling of reactive cysteines and the identification of novel covalent inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile probe in their experimental workflows.
Introduction: The Rise of Covalent Probes in Biological Research
The study of protein function and regulation is central to understanding cellular processes in both health and disease. While non-covalent interactions are fundamental to many biological events, the formation of stable, covalent bonds between small molecules and proteins offers a unique and powerful approach for target identification, validation, and the development of novel therapeutics. 2-iodo-N-(prop-2-yn-1-yl)acetamide has emerged as a key player in this field, bridging the gap between traditional protein chemistry and modern "omics" technologies. Its structure incorporates a reactive iodoacetamide warhead for covalent modification of nucleophilic amino acid residues, and a terminal alkyne handle for subsequent bioorthogonal ligation, enabling a wide array of downstream applications.
Core Properties of 2-iodo-N-(prop-2-yn-1-yl)acetamide
A thorough understanding of the physicochemical properties of this probe is essential for its effective use.
| Property | Value | Source(s) |
| CAS Number | 1010386-64-7 | [1][2] |
| Molecular Formula | C5H6INO | |
| Molecular Weight | 223.01 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Storage Conditions | Store at 2-8°C, protected from light and moisture. |
Note: Proper storage is crucial as iodoacetamide derivatives can be sensitive to light and hydrolysis over time.
Synthesis of 2-iodo-N-(prop-2-yn-1-yl)acetamide
While commercially available, understanding the synthesis of this probe provides valuable insights into its chemistry. A common and efficient method involves a two-step process:
Step 1: Synthesis of 2-chloro-N-(prop-2-yn-1-yl)acetamide
The precursor, 2-chloro-N-(prop-2-yn-1-yl)acetamide, is synthesized by the acylation of propargylamine with chloroacetyl chloride. This reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.
Step 2: Finkelstein Reaction to Yield 2-iodo-N-(prop-2-yn-1-yl)acetamide
The chloro-derivative is then converted to the final iodo-compound via a Finkelstein reaction.[3] This classic nucleophilic substitution involves treating the chloroacetamide with an excess of sodium iodide in a solvent like acetone. The insolubility of the resulting sodium chloride in acetone drives the reaction to completion, yielding the desired 2-iodo-N-(prop-2-yn-1-yl)acetamide.[3][4]
Caption: Synthesis workflow for 2-iodo-N-(prop-2-yn-1-yl)acetamide.
Mechanism of Action: Covalent Modification of Cysteine
The utility of 2-iodo-N-(prop-2-yn-1-yl)acetamide as a research tool is predicated on its ability to form a stable covalent bond with nucleophilic amino acid residues, primarily cysteine.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom of the iodoacetamide. This results in the displacement of the iodide leaving group and the formation of a stable thioether linkage.
Caption: SN2 mechanism of cysteine alkylation by 2-iodo-N-(prop-2-yn-1-yl)acetamide.
Specificity and Off-Target Reactivity
While highly reactive towards cysteine, iodoacetamide-based probes can also react with other nucleophilic residues under certain conditions. Understanding these potential off-target reactions is critical for interpreting experimental results.
| Amino Acid | Nucleophilic Group | Reactivity | Conditions Favoring Reaction |
| Cysteine | Thiolate (-S⁻) | High | pH > pKa of thiol (~8.5) |
| Methionine | Thioether (-S-CH₃) | Moderate | Can be significant, especially with excess reagent.[5] |
| Histidine | Imidazole | Moderate | pH > pKa of imidazole (~6.0) |
| Lysine | ε-Amino (-NH₂) | Low | pH > pKa of ε-amino group (~10.5) |
| N-terminus | α-Amino (-NH₂) | Moderate | pH > pKa of α-amino group (~8.0) |
To enhance specificity for cysteine residues, it is crucial to:
-
Control the pH: Performing the labeling reaction at a pH between 7.0 and 8.0 favors the deprotonation of the more acidic cysteine thiols over the more basic amino groups of lysine.
-
Use the minimal effective concentration: Titrating the concentration of the probe can minimize reactions with less nucleophilic sites.
-
Limit reaction time: Shorter incubation times reduce the likelihood of off-target modifications.
Applications in Chemoproteomics: Profiling the "Reactive" Cysteome
Chemoproteomics aims to study protein function and drug-target interactions in a complex biological system using chemical probes. 2-iodo-N-(prop-2-yn-1-yl)acetamide is a workhorse reagent in this field, particularly for activity-based protein profiling (ABPP) of cysteine-reactive proteins.
The general workflow for a competitive ABPP experiment is as follows:
Caption: General workflow for competitive ABPP using 2-iodo-N-(prop-2-yn-1-yl)acetamide.
Experimental Protocol: Competitive Cysteine Reactivity Profiling
This protocol outlines a general procedure for identifying the protein targets of a cysteine-reactive covalent ligand in a cell lysate.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Covalent inhibitor of interest (or DMSO as a vehicle control)
-
2-iodo-N-(prop-2-yn-1-yl)acetamide (stock solution in DMSO)
-
Click chemistry reagents: Azide-biotin, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Streptavidin beads
-
Mass spectrometry-grade trypsin
-
Buffers for protein digestion, desalting, and LC-MS/MS analysis.
Procedure:
-
Cell Lysis: Harvest and lyse cells to obtain a protein lysate. Determine the protein concentration.
-
Competitive Inhibition: Aliquot the lysate and treat with either the covalent inhibitor at a desired concentration or DMSO for a specified time (e.g., 30-60 minutes at room temperature).
-
Probe Labeling: Add 2-iodo-N-(prop-2-yn-1-yl)acetamide to each sample to a final concentration of 10-100 µM. Incubate for 30-60 minutes at room temperature in the dark.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding azide-biotin, copper(II) sulfate, and a reducing agent to each sample. Incubate for 1 hour at room temperature.
-
Protein Precipitation and Digestion: Precipitate the proteins (e.g., with acetone or methanol) to remove excess reagents. Resuspend the protein pellet, reduce disulfide bonds, alkylate with a non-alkyne iodoacetamide, and digest with trypsin overnight.
-
Enrichment of Labeled Peptides: Incubate the digested peptides with streptavidin beads to enrich for the biotinylated peptides (those that were labeled with the probe).
-
Mass Spectrometry: Elute the enriched peptides from the beads and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify the labeled peptides. A decrease in the abundance of a specific peptide in the inhibitor-treated sample compared to the DMSO control indicates that the inhibitor has covalently modified that cysteine residue, thus identifying it as a potential target.
Application in Covalent Drug Discovery
The principles of competitive ABPP are directly applicable to the discovery and characterization of covalent drugs. By screening libraries of electrophilic compounds, researchers can identify novel "hits" that covalently modify a target of interest. Furthermore, the use of 2-iodo-N-(prop-2-yn-1-yl)acetamide allows for the determination of the specific cysteine residue that is being targeted by a covalent inhibitor, which is invaluable information for structure-activity relationship (SAR) studies and lead optimization.
Conclusion
2-iodo-N-(prop-2-yn-1-yl)acetamide is a powerful and versatile tool that has significantly advanced our ability to study protein function and to discover novel covalent therapeutics. Its bifunctional nature, combining a cysteine-reactive warhead with a bioorthogonal handle, allows for the covalent labeling and subsequent identification of protein targets in complex biological systems. By understanding its chemical properties, mechanism of action, and potential for off-target reactivity, researchers can design and execute robust experiments that yield high-quality, interpretable data. As the field of covalent drug discovery continues to expand, the importance and utility of this indispensable chemical probe are set to grow even further.
References
-
Wikipedia. Finkelstein reaction. [Link]
-
Sathee Jee. Finkelstein Reaction. [Link]
-
Seo, J., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 15(7), 2266-2275. [Link]
-
Hulme, S. E., et al. (2020). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 19(11), 4463-4472. [Link]
-
Yang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(5), 2685-2693. [Link]
-
Lin, D., et al. (2015). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Cell Chemical Biology, 22(12), 1630-1642. [Link]
-
G-Biosciences. OneQuant™ Iodoacetamide. [Link]
-
Reagentia. 2-Iodo-n-(prop-2-yn-1-yl)acetamide (1 x 250 mg). [Link]
Sources
- 1. 2-Chloro-N-(prop-2-yn-1-yl)acetamide [myskinrecipes.com]
- 2. 2-iodo-N-(prop-2-yn-1-yl)acetamide | 1010386-64-7 [chemicalbook.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 5. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Structure & Reactivity of 2-iodo-N-(prop-2-yn-1-yl)acetamide: A Technical Guide to Cysteine Profiling
Topic: Chemical Structure and Reactivity of 2-iodo-N-(prop-2-yn-1-yl)acetamide Format: Technical Guide / Whitepaper Audience: Researchers, Chemical Biologists, and Drug Discovery Professionals
Executive Summary
2-iodo-N-(prop-2-yn-1-yl)acetamide (commonly referred to as IA-alkyne or IAA ) represents a cornerstone reagent in the field of chemical proteomics. As a bifunctional probe, it couples a highly reactive electrophile (iodoacetamide) with a bioorthogonal handle (terminal alkyne). Its primary utility lies in Activity-Based Protein Profiling (ABPP) , where it serves as a global surveillance tool for mapping cysteine reactivity across complex proteomes. This guide dissects the molecular architecture, synthesis, reaction mechanisms, and experimental protocols required to deploy IA-alkyne effectively in drug discovery and target identification.
Chemical Architecture & Properties
The molecule is designed with a strict "Warhead-Linker-Handle" logic, optimized for steric minimalism to prevent disruption of native protein interactions.
| Property | Specification |
| IUPAC Name | 2-iodo-N-(prop-2-yn-1-yl)acetamide |
| Common Name | IA-alkyne, Iodoacetamide-alkyne |
| CAS Number | 1010386-64-7 |
| Molecular Formula | C₅H₆INO |
| Molecular Weight | 223.01 g/mol |
| Solubility | DMSO, DMF, Acetonitrile (Low solubility in water) |
| Storage | -20°C, desiccated, protected from light (Iodide is photosensitive) |
Structural Analysis
-
The Warhead (Alpha-Iodoacetamide): The carbon-iodine bond is weak and highly polarizable, making the alpha-carbon an exceptional electrophile. It is significantly more reactive than its chloro- or bromo-analogs due to iodine’s status as a superior leaving group.
-
The Backbone (Acetamide): Provides a rigid, short spacer that mimics a peptide bond, allowing the probe to nestle into protein active sites without excessive steric clash.
-
The Handle (Propargyl Group): A terminal alkyne that is chemically inert under physiological conditions but reacts specifically with azides in the presence of Cu(I) catalysts (Click Chemistry).
Synthesis Strategy
While commercially available, in-house synthesis is often required for isotopic labeling (e.g., ¹³C or deuterium for quantitative mass spec). The most robust route utilizes a Finkelstein exchange , converting the stable chloro-precursor to the reactive iodo-probe immediately prior to use or purification.
Recommended Synthetic Route (Two-Step)
-
Acylation: Reaction of propargylamine with chloroacetyl chloride.
-
Halogen Exchange: Conversion of the chloride to iodide using Sodium Iodide (NaI).
Figure 1: Synthetic pathway via Finkelstein exchange. The precipitation of NaCl in acetone drives the equilibrium toward the iodide product.
Reactivity Profile & Mechanism[2]
Primary Mechanism: Cysteine Alkylation
The core reactivity of IA-alkyne is governed by an SN2 (Substitution Nucleophilic Bimolecular) mechanism.
-
Nucleophilic Attack: The thiolate anion (S⁻) of a cysteine residue attacks the alpha-carbon of the acetamide.
-
Transition State: A pentacoordinate carbon center forms transiently.
-
Leaving Group Departure: The iodide ion (I⁻) is displaced.
Selectivity Note: At neutral pH (7.0–7.5), IA-alkyne is highly selective for cysteine. However, at elevated pH (>8.5), the deprotonation of Lysine amines (pKₐ ~10.5) and Histidine imidazoles (pKₐ ~6.0) can lead to off-target alkylation.[3][4]
Secondary Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the proteome is labeled, the alkyne handle is utilized for enrichment or visualization.
-
Reagents: Azide-tagged reporter (Biotin-N₃ or Fluorophore-N₃), CuSO₄, Reducing Agent (TCEP or Ascorbate), and a Copper Ligand (TBTA or THPTA).
-
Outcome: Formation of a stable 1,2,3-triazole linkage.
Figure 2: The two-stage mechanism: Cysteine alkylation followed by bioorthogonal click chemistry.
Applications in Drug Discovery (ABPP)[7][8][9]
IA-alkyne is the standard probe for isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling). This workflow allows researchers to identify "hyper-reactive" cysteines, which often correspond to functional sites (catalytic nucleophiles, redox sensors, or allosteric sites).
Workflow Logic:
-
Probe Treatment: Live cells or lysates are treated with IA-alkyne.
-
Competition: If a drug binds a cysteine, it blocks IA-alkyne labeling.
-
Click & Enrich: Biotin is attached via click chemistry; proteins are enriched on streptavidin.[5]
-
Quantification: Loss of signal in the mass spec indicates the drug engaged that specific cysteine.
Experimental Protocols
Protocol A: Proteome Labeling (Lysate)
Objective: Label reactive cysteines in a cell lysate for downstream analysis.
-
Preparation: Dilute cell lysate to 1–2 mg/mL in PBS (pH 7.4).
-
Probe Addition: Add IA-alkyne (from 10 mM DMSO stock) to a final concentration of 10–100 µM .
-
Expert Tip: Keep DMSO concentration < 1% to prevent protein denaturation.
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.
-
Why Dark? Prevents iodine radical formation which causes non-specific background.
-
-
Quenching: Stop reaction by adding DTT or Mercaptoethanol (final 10 mM) or by protein precipitation (Methanol/Chloroform).
Protocol B: Click Chemistry (CuAAC)
Objective: Conjugate biotin-azide to the alkyne-labeled proteome.
-
Reaction Mix: To the labeled lysate, sequentially add:
-
Azide-Biotin (100 µM)
-
TCEP (1 mM) - Reduces Cu(II) to Cu(I)
-
TBTA Ligand (100 µM) - Stabilizes Cu(I)
-
CuSO₄ (1 mM)
-
-
Incubation: 1 hour at RT with gentle vortexing.
-
Cleanup: Precipitate proteins (Methanol/Chloroform) to remove excess reagents before streptavidin enrichment.
Safety & Handling
-
Toxicity: IA-alkyne is a potent alkylating agent. It can modify DNA and proteins indiscriminately if handled improperly.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Inactivation: Excess probe in waste can be neutralized by adding an excess of free thiol (e.g., Cysteine or Glutathione) or bleach (hypochlorite) before disposal.
References
-
Backus, K. M., et al. (2016).[6] Proteome-wide covalent ligand discovery in native biological systems. Nature. (Discusses the use of IA-alkyne in ABPP).
-
Weerapana, E., et al. (2010).[6][5] Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. (Foundational paper on using IA-alkyne for cysteine profiling).
- Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Technical Guide: Solubility, Stability, and Handling of 2-iodo-N-(prop-2-yn-1-yl)acetamide (IA-Alkyne)
Executive Summary
2-iodo-N-(prop-2-yn-1-yl)acetamide , commonly referred to as IA-Alkyne or Iodoacetamide-Alkyne , is a bifunctional chemical probe widely used in chemoproteomics for Activity-Based Protein Profiling (ABPP). It functions as a cysteine-reactive alkylating agent containing a bioorthogonal alkyne handle, enabling downstream conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").[1]
While highly effective, IA-Alkyne is chemically labile. Its utility is frequently compromised by improper solubilization, hydrolytic degradation, or photolysis. This guide provides a rigorous technical framework for the storage, solubilization, and experimental application of IA-Alkyne to ensure data integrity in proteomic workflows.
Part 1: Physicochemical Profile & Chemical Identity
Understanding the intrinsic properties of IA-Alkyne is prerequisite to its stability. The molecule consists of an electrophilic alpha-iodoacetamide "warhead" and a hydrophobic propargyl tail.
| Parameter | Technical Specification |
| Systematic Name | 2-iodo-N-(prop-2-yn-1-yl)acetamide |
| Common Names | IA-Alkyne, N-propargyl-2-iodoacetamide |
| CAS Number | 1010386-64-7 |
| Molecular Formula | C₅H₆INO |
| Molecular Weight | 223.01 g/mol |
| Reactive Moiety | Alpha-iodoacetamide ( |
| Bioorthogonal Handle | Terminal Alkyne (Click-compatible) |
| Predicted LogP | ~0.2 – 0.5 (Moderately lipophilic) |
| Physical State | White to off-white solid |
Part 2: Solubility Parameters & Solvent Selection
The solubility of IA-Alkyne is dictated by the balance between its polar amide core and the hydrophobic iodine/alkyne groups. It is sparingly soluble in pure water and requires organic co-solvents for stock preparation.
Stock Solution Preparation (Critical)
-
Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Alternative Solvents: Dimethylformamide (DMF), Acetonitrile (ACN).
-
Concentration: Standard stock concentration is 50 mM – 200 mM .
-
Protocol:
-
Weigh the solid powder in a low-humidity environment.
-
Add anhydrous DMSO to achieve the target concentration.
-
Vortex vigorously until the solution is completely clear.
-
Immediate Action: Aliquot into single-use volumes (e.g., 10–50 µL) to prevent freeze-thaw cycles.
-
Aqueous Dilution & Precipitation Risks
For biological labeling, the stock is diluted into aqueous buffers (PBS, HEPES, Tris).
-
Solubility Limit: IA-Alkyne is generally stable in solution up to 1–2 mM in aqueous buffer provided a co-solvent is present.
-
Working Concentration: Typical labeling concentrations range from 1 µM to 100 µM . At these levels, precipitation is rarely an issue if the final DMSO concentration is kept < 1-2%.
-
Warning: Rapid dilution of high-concentration stocks (>100 mM) directly into cold buffer can cause transient microprecipitation. Best Practice: Dilute the stock stepwise or vortex the buffer while adding the probe.
Part 3: Stability & Degradation Mechanisms
The stability of IA-Alkyne is threatened by three primary vectors: Hydrolysis , Photolysis , and Thiol-Quenching .
Hydrolytic Instability
The carbon-iodine bond is susceptible to nucleophilic attack by hydroxide ions (
-
Mechanism: Hydrolysis converts the reactive iodoacetamide to a non-reactive hydroxyacetamide (
) and free iodide ( ). -
pH Dependence: The rate of hydrolysis increases exponentially at pH > 8.0.
-
Impact: Hydrolyzed probe cannot label cysteines, leading to false negatives in proteomic profiling.
Photolytic Degradation
Iodine-carbon bonds are photosensitive. Exposure to UV or intense white light can induce homolytic cleavage of the C-I bond, generating radical species that degrade the probe and potentially damage proteins.
Degradation & Reactivity Diagram
The following diagram illustrates the competition between the desired cysteine labeling and the degradation pathways.
Figure 1: Competitive pathways for IA-Alkyne. Successful labeling requires maximizing the Green pathway while suppressing Red (Hydrolysis) and Yellow (Photolysis).
Part 4: Experimental Protocol (ABPP Workflow)
This protocol describes the standard labeling of a proteome lysate. It is designed to be self-validating by including a "No-Probe" control.
Reagents Required[3][4][5][6]
-
Lysis Buffer: PBS or HEPES (pH 7.4), 0.1% Triton X-100. (Avoid Tris if high concentrations are used, as the amine can react slowly).
-
IA-Alkyne Stock: 10 mM in anhydrous DMSO.
-
Click Reagents: Rhodamine-Azide (or Biotin-Azide), TCEP (reducing agent), TBTA (ligand), CuSO4.
Step-by-Step Methodology
-
Lysate Preparation:
-
Prepare cell lysate at 1–2 mg/mL protein concentration.
-
CRITICAL: Ensure the lysate is free of DTT or Mercaptoethanol. These reducing agents contain thiols that will quench the IA-Alkyne immediately. Use TCEP if reduction is absolutely necessary prior to labeling, as TCEP does not contain a thiol.
-
-
Probe Labeling:
-
Add IA-Alkyne to the lysate to a final concentration of 10–100 µM .
-
Vehicle Control: Add an equivalent volume of DMSO to a separate sample.
-
Incubate for 1 hour at Room Temperature in the DARK .
-
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding excess cysteine or cold acetone precipitation. This prevents over-alkylation of less nucleophilic residues (e.g., Lysine, Histidine).
-
-
Click Chemistry Conjugation:
-
React the labeled lysate with the reporter tag (Azide).
-
Mix: 100 µM Azide-Tag + 1 mM TCEP + 100 µM TBTA + 1 mM CuSO4.
-
Incubate for 1 hour at RT.
-
-
Analysis:
-
Analyze via SDS-PAGE (In-gel fluorescence) or Streptavidin enrichment (Mass Spectrometry).
-
Workflow Visualization
Figure 2: Operational workflow for Activity-Based Protein Profiling using IA-Alkyne.
Part 5: Troubleshooting & Best Practices
| Issue | Root Cause | Corrective Action |
| No Signal | Probe hydrolysis or Thiol quenching. | 1. Check if lysis buffer contains DTT/BME. 2. Ensure DMSO stock is anhydrous. 3. Verify pH is < 8.[2]0. |
| High Background | Non-specific alkylation. | 1. Reduce probe concentration. 2. Reduce incubation time. 3. Perform "compete-out" control with excess free Iodoacetamide (non-alkyne). |
| Precipitation | "Crash out" upon dilution. | 1. Vortex buffer while adding probe. 2. Ensure final DMSO % is < 2%. |
| Yellow Stock Solution | Iodine liberation (Photolysis). | Discard stock. The C-I bond has cleaved. Store future stocks in amber vials or wrapped in foil. |
Storage Summary
-
Solid: -20°C, Desiccated, Dark.[3] Stable for >1 year.
-
DMSO Stock: -20°C or -80°C. Stable for 3–6 months if kept dry. Do not store aqueous solutions.
References
-
MedChemExpress. IA-Alkyne Product Information and Protocols. Retrieved from
-
Sigma-Aldrich. Iodoacetamide-alkyne-C6 Product Sheet and Solubility Data. Retrieved from
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.[2][4][5][6] (Foundational text on ABPP methodology).
- Hansen, R. E., & Winther, J. R. (2009).An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry.
-
Vector Laboratories. Iodoacetamide Alkyne Technical Specifications. Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Iodoacetamide, Alkylating agent (CAS 144-48-9) | Abcam [abcam.com]
- 5. Iodoacetamide BioUltra 144-48-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
2-iodo-N-(prop-2-yn-1-yl)acetamide for cysteine modification in proteins
Executive Summary
This guide details the application of 2-iodo-N-(prop-2-yn-1-yl)acetamide (commonly referred to as IA-alkyne or IPM ) in chemoproteomics. Unlike generic alkylating agents, this probe serves as a dual-function "scout" for the proteome: it irreversibly tags nucleophilic cysteines with a latent chemical handle, enabling downstream enrichment and mass spectrometric identification.
This methodology is the cornerstone of Activity-Based Protein Profiling (ABPP) and isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-ABPP), allowing researchers to map the "ligandability" of the proteome and screen covalent inhibitors in native biological systems.
Part 1: Chemical Basis & Mechanism
The Molecule
-
Functional Class: Cysteine-reactive electrophile with a bioorthogonal handle.
-
Molecular Formula:
[3] -
Molecular Weight: 223.01 g/mol [3]
Mechanism of Action
The probe operates via a two-step "Tag-and-Click" mechanism:
-
Step 1: Nucleophilic Substitution (
). The thiolate anion ( ) of a reactive cysteine attacks the alpha-carbon of the iodoacetamide group, displacing the iodide leaving group. This forms a stable thioether bond. -
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The terminal alkyne handle remains inert until exposed to an azide-tagged reporter (e.g., Biotin-Azide) in the presence of a Copper(I) catalyst, forming a 1,2,3-triazole linkage.
Critical Insight: The reactivity of the iodoacetamide warhead is tuned to target hyper-reactive cysteines (often catalytic or functional) over bulk structural cysteines, making it an activity-based probe rather than just a total protein stain.
Figure 1: The two-step mechanism: Cysteine alkylation followed by bioorthogonal click chemistry.
Part 2: Experimental Workflow (isoTOP-ABPP)
This protocol is adapted from the foundational works of Weerapana et al. and optimized for high-throughput profiling.
Sample Preparation & Labeling
Objective: Label reactive cysteines in a native environment without denaturing the proteome.
-
Buffer System: PBS (pH 7.4) or HEPES (pH 7.5).
-
Protein Concentration: 1–2 mg/mL.
-
Probe Concentration: 10–100
M (Titration recommended).
Protocol:
-
Lysis: Lyse cells/tissue in PBS using sonication or dounce homogenization.
-
Warning:Do NOT use DTT,
-mercaptoethanol, or TCEP in the lysis buffer. These reducing agents will quench the probe immediately.
-
-
Clarification: Centrifuge (100,000 x g, 45 min) to separate soluble vs. membrane fractions (optional, depending on target).
-
Labeling: Add IA-Alkyne (from 10 mM DMSO stock) to the proteome.
-
Final DMSO: < 1%.
-
Incubation: 1 hour at Room Temperature (RT) in the dark.
-
Click Chemistry (CuAAC)
Objective: Conjugate the alkyne-tagged proteins to a biotin handle for enrichment.
Reagents:
-
Reporter: Biotin-Azide (or TEV-Biotin-Azide for cleavable elution).
-
Catalyst:
(1 mM). -
Ligand: THPTA or TBTA (100
M). Expert Note: Use THPTA for better water solubility and protection of proteins from oxidation. -
Reductant: TCEP (1 mM) to generate Cu(I) in situ.
Protocol:
-
Prepare a "Click Master Mix" of the reagents above.
-
Add to labeled lysate.
-
Incubate 1 hour at RT with gentle rotation.
-
Precipitation: Add cold Methanol/Chloroform (4:1 ratio) to precipitate proteins and remove excess unreacted probe.
Enrichment & On-Bead Digestion[5]
-
Resolubilization: Dissolve pellet in 6M Urea/PBS.
-
Bind: Incubate with Streptavidin-agarose beads (1-2 hours).
-
Wash: Stringent washing (1% SDS, then Urea) to remove non-covalent binders.
-
Reduction/Alkylation: Reduce (DTT) and alkylate (standard Iodoacetamide) on-bead to cap any remaining sterically hindered cysteines.
-
Digestion: Add Trypsin (sequencing grade) directly to beads. Incubate overnight at 37°C.
-
Note: If using a TEV-cleavable linker, perform TEV digest first to release the peptide, then Trypsinize.
-
Figure 2: The isoTOP-ABPP workflow for cysteine reactivity profiling.
Part 3: Mass Spectrometry & Data Analysis
Defining the Modification
To identify the labeled peptide, you must configure your search engine (MaxQuant, Proteome Discoverer) with the correct variable modification.
-
Modification Name: Cysteine Propargyl-Acetamide (or similar).
-
Composition Added:
-
Monoisotopic Mass Shift: +96.0449 Da
Calculation Logic:
| Parameter | Value |
| Modification Type | Variable (if searching whole proteome) or Fixed (if searching enriched fractions only) |
| Mass Shift | +96.045 Da |
| Residue | Cysteine |
| Specific Matches | Cysteine-reactive sites |
Quantitative Profiling (isoTOP-ABPP)
For comparative studies (e.g., Drug vs. DMSO), use isotopically labeled linkers.
-
Light Linker: Contains standard isotopes (
, ). -
Heavy Linker: Contains heavy isotopes (e.g.,
-Arginine or deuterated valine tags) in the TEV-biotin tail. -
Ratio Calculation: The ratio of Heavy/Light MS1 peak areas indicates the reactivity change.[4] A ratio > 4 usually indicates >75% target occupancy by an inhibitor.[8]
Part 4: Applications in Drug Discovery
Target Engagement (TE) Assays
IA-alkyne is the "gold standard" for validating covalent kinase inhibitors (e.g., Ibrutinib, Osimertinib) or KRAS G12C inhibitors.
-
Treat cells with Inhibitor.[8]
-
Lyse and label with IA-Alkyne.
-
Logic: If the inhibitor binds the target cysteine, the IA-Alkyne cannot bind.
-
Readout: Disappearance of the specific peptide signal in MS or a band shift in Western Blot (using Streptavidin-HRP).
Screening for "Ligandable" Cysteines
By performing ABPP on untreated lysates, researchers can identify cysteines that are hyper-reactive and thus susceptible to covalent modification. This maps the "druggable" cysteine proteome, identifying novel sites for allosteric regulation.
References
-
Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., ... & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. Link
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. Link
-
Maurais, A. J., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery.[6][8][9] Current Opinion in Chemical Biology, 50, 29-36.[8][9] Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link
-
Abo, M., Li, C., & Weerapana, E. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling.[10] Molecular Pharmaceutics, 15(3), 743–749.[10] Link
Sources
- 1. 2-Iodo-n-(prop-2-yn-1-yl)acetamide (1 x 250 mg) | Reagentia [reagentia.eu]
- 2. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive-cysteine profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Principles and Application of 2-iodo-N-(prop-2-yn-1-yl)acetamide in Click Chemistry
Executive Summary
This technical guide details the mechanistic principles, experimental protocols, and application strategies for 2-iodo-N-(prop-2-yn-1-yl)acetamide (commonly referred to as IA-Alkyne ). As a bifunctional electrophilic probe, this molecule bridges the gap between chemoproteomics and bioorthogonal chemistry. It functions by irreversibly alkylating nucleophilic cysteine residues via an
Part 1: Molecular Architecture & Mechanism
The utility of 2-iodo-N-(prop-2-yn-1-yl)acetamide relies on two distinct chemical modules separated by a minimal amide linker. Understanding this architecture is prerequisite to troubleshooting labeling efficiency.
The Warhead: -Iodoacetamide
-
Function: Cysteine Alkylation.[1]
-
Mechanism: The iodine atom is a weak base and an excellent leaving group. The
-carbon, activated by the adjacent carbonyl, is highly electrophilic. When a cysteine thiolate ( ) attacks this carbon, iodide is displaced ( reaction), forming a stable thioether bond. -
Chemoselectivity: At physiological pH (7.4–8.0), iodoacetamides are highly selective for cysteine over lysine or histidine due to the higher nucleophilicity of the thiolate anion.
-
Irreversibility: Unlike Michael acceptors (e.g., acrylamides) which can sometimes be reversible, the iodoacetamide reaction is irreversible, ensuring permanent tagging of the proteome.
The Handle: Terminal Alkyne (Propargyl group)[2]
-
Function: Bioorthogonal Ligation.[2]
-
Mechanism: The terminal alkyne is sterically small and biologically inert (bioorthogonal). It does not react with native functional groups (amines, alcohols, carboxylic acids) in the cell.
-
Reaction: Upon addition of a Copper(I) catalyst and an azide-tagged reporter (e.g., Biotin-Azide or Rhodamine-Azide), the alkyne undergoes a 1,3-dipolar cycloaddition to form a 1,2,3-triazole linkage.
Diagram 1: Mechanistic Pathway
The following diagram illustrates the sequential reaction logic: Protein Alkylation followed by Bioorthogonal Ligation.
Caption: Sequential modification of cysteine residues: (1) Irreversible alkylation by IA-Alkyne, followed by (2) Copper-catalyzed triazole formation.
Part 2: Experimental Protocols
Phase A: Preparation and Storage
-
Solubility: IA-Alkyne is hydrophobic. Dissolve in anhydrous DMSO to create a 10–50 mM stock solution.
-
Stability: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can hydrolyze the iodo group, rendering the probe inactive (generating non-reactive hydroxyacetamide).
-
Light Sensitivity: Iodoacetamides are light-sensitive; store stocks in amber tubes or wrapped in foil.
Phase B: Proteome Labeling (The "Click" Workflow)
This protocol describes the "Two-Step" labeling method (Label
Reagents Required
| Component | Recommended Conc. | Role |
| IA-Alkyne Probe | 100 | Cysteine capture.[3] |
| Buffer | PBS or HEPES (pH 7.4) | Maintains thiolate nucleophilicity. |
| CuSO | 1 mM | Source of Copper.[4] |
| THPTA Ligand | 100 | Critical: Stabilizes Cu(I), prevents protein precipitation. |
| Sodium Ascorbate | 2.5 mM | Reduces Cu(II) to catalytic Cu(I). |
| Azide Tag | 20–100 | Reporter (e.g., Biotin-N3). |
Step-by-Step Methodology
-
Lysate Preparation:
-
Prepare proteome lysate (1–2 mg/mL) in PBS or HEPES.
-
Critical Caution: Do NOT use DTT,
-mercaptoethanol, or TCEP in the lysis buffer. These reducing agents contain free thiols (or phosphines) that will scavenge the IA-Alkyne probe before it labels the protein.
-
-
Probe Labeling (Alkylation):
-
Add IA-Alkyne to the lysate (Final conc: 100
M).[3] -
Incubate for 1 hour at Room Temperature (RT) in the dark.
-
Control: Pre-incubate a sample with high-concentration iodoacetamide (non-alkyne) to block cysteines, serving as a negative control.
-
-
The Click Reaction (CuAAC):
-
Pre-complexing (Vital Step): Premix CuSO
and THPTA ligand in a 1:2 molar ratio (e.g., 1 mM Cu : 2 mM THPTA) in a small volume of water before adding to the protein. This ensures the copper is coordinated immediately upon reduction, protecting the protein from oxidation. -
Add the Azide-Tag (e.g., Biotin-Azide, 100
M) to the lysate.[3] -
Add the Cu/THPTA complex (1 mM final Cu).
-
Add Sodium Ascorbate (2.5 mM final) last to initiate the reaction.[5]
-
Vortex gently and incubate for 1 hour at RT.
-
-
Termination:
-
Precipitate proteins using cold Methanol/Chloroform or Acetone to remove excess unreacted probe and click reagents.
-
Resuspend the pellet for downstream analysis (Streptavidin enrichment for MS, or SDS-PAGE for fluorescence).
-
Diagram 2: The ABPP Workflow
The following flowchart visualizes the decision matrix and process flow for Activity-Based Protein Profiling using IA-Alkyne.
Caption: Operational workflow for IA-Alkyne profiling. Note the critical checkpoint for buffer compatibility (absence of reducing agents).
Part 3: Troubleshooting & Optimization
Protein Precipitation
-
Issue: The protein sample crashes out of solution during the Click reaction.
-
Cause: Copper instability or insufficient ligand.[6][7] TBTA (a common ligand) is poorly soluble in water and often causes precipitation.
-
Solution: Switch to THPTA or BTTAA . These ligands are water-soluble and shield the protein from Cu-induced oxidative damage/aggregation.
Low Labeling Efficiency
-
Issue: Weak signal on gel or low peptide count in MS.
-
Cause A: Competitive thiols. Ensure no DTT was carried over from cell lysis.
-
Cause B: Oxidation. If cysteines are oxidized to sulfenic acid (-SOH) or disulfides (-S-S-), they cannot react with IA-Alkyne.
-
Validation: Perform a "Reductive Alkylation" control. Treat lysate with TCEP (to reduce all cysteines) before adding IA-Alkyne. If signal increases significantly, your native sample is highly oxidized.
High Background
-
Issue: Non-specific signal in the "No Probe" control.
-
Cause: Non-specific binding of the Azide-fluorophore/biotin.
-
Solution: Increase the stringency of the washing steps after protein precipitation. For Streptavidin enrichment, wash beads with 1% SDS and high salt buffers.
Part 4: Applications in Drug Discovery[9][10]
Activity-Based Protein Profiling (ABPP)
IA-Alkyne is the workhorse for isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis).[3][8] By using isotopically labeled linkers (Heavy/Light), researchers can quantitatively compare cysteine reactivity between two states (e.g., Drug-treated vs. Vehicle).
-
Competitive ABPP: If a covalent drug binds a cysteine, it blocks the IA-Alkyne from reacting. A loss of signal at a specific site indicates the drug's target occupancy.
Redox Proteomics
Since IA-Alkyne only reacts with reduced thiols (-SH), it can be used to map oxidation.
-
Protocol:
-
Label native lysate with IA-Alkyne (Labels reduced Cys).
-
Reduce remaining oxidized Cys with TCEP.
-
Label newly reduced Cys with a heavy-isotope alkylating agent.
-
Ratio of Light/Heavy indicates the oxidation state of that residue.
-
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link
-
BroadPharm. Protocol for Azide-Alkyne Click Chemistry (THPTA vs TBTA usage). Link
-
Ting Laboratory. Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Link
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00200C [pubs.rsc.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com.cn [confluore.com.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Cysteine Reactivity Profiling Using 2-Iodo-N-(prop-2-yn-1-yl)acetamide (IA-Alkyne)
Executive Summary
The identification of functional and druggable cysteines is a central pillar of modern chemoproteomics and covalent drug discovery. 2-iodo-N-(prop-2-yn-1-yl)acetamide , commonly known as IA-alkyne , is the gold-standard chemical probe for profiling cysteine reactivity en masse. By coupling IA-alkyne labeling with quantitative mass spectrometry—specifically through the isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling) platform—researchers can map hyper-reactive cysteines, discover novel allosteric sites, and evaluate the proteome-wide selectivity of covalent inhibitors directly in native biological systems.
Scientific Rationale & Mechanism of Action
Cysteine is the most intrinsically nucleophilic amino acid. However, its reactivity is not uniform across the proteome; it is highly dictated by the local protein microenvironment. Microenvironments that stabilize the thiolate anion (-S⁻) lower the residue's pKa, rendering it "hyper-reactive" and often indicative of a catalytic, regulatory, or highly ligandable site [1].
The design of IA-alkyne is driven by strict chemical causality:
-
The Iodoacetamide Moiety (Warhead): Iodoacetamides undergo rapid, irreversible
alkylation specifically with deprotonated thiolates. By titrating probe concentration, researchers can distinguish hyper-reactive functional cysteines from structural disulfides or buried residues. -
The Alkyne Handle (Reporter): A terminal alkyne is sterically minimal. Unlike bulky fluorophores, the alkyne does not disrupt native protein folding or block access to sterically restricted binding pockets. It serves as a bioorthogonal handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing tagging to occur after the biological binding event.
Fig 1. Mechanism of S_N2 cysteine alkylation by IA-alkyne and subsequent CuAAC click conjugation.
Core Application: The isoTOP-ABPP Workflow
The isoTOP-ABPP platform utilizes IA-alkyne to quantify cysteine reactivity or occupancy [1]. In a competitive profiling setup, a vehicle-treated proteome is compared against a covalent inhibitor-treated proteome to map drug on-targets and off-targets globally [2].
Fig 2. The competitive isoTOP-ABPP workflow for quantitative cysteine reactivity profiling.
Step-by-Step Methodology (Self-Validating Protocol)
To ensure high-fidelity data, the following protocol integrates self-validating checkpoints and orthogonal purification steps.
Step 1: Proteome Preparation & Probe Labeling
-
Lysis: Extract the proteome in PBS (pH 7.4). Causality Note: Strictly avoid amine- or thiol-containing buffers (e.g., Tris, DTT, BME) as they will act as competitive nucleophiles and quench the IA-alkyne probe.
-
Competition: Treat State A with DMSO (vehicle) and State B with the experimental covalent inhibitor (e.g., 10 µM) for 1 hour at 37°C.
-
Labeling: Add 100 µM IA-alkyne to both samples. Incubate for 1 hour at room temperature in the dark.
Step 2: Bioorthogonal CuAAC "Click" Chemistry
-
To State A (DMSO), add the Heavy isotopically labeled TEV-cleavable biotin-azide tag.
-
To State B (Inhibitor), add the Light isotopically labeled TEV-cleavable biotin-azide tag.
-
Initiate the CuAAC reaction by sequentially adding TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).
-
Causality Note: TCEP reduces Cu(II) to the catalytically active Cu(I), while TBTA stabilizes Cu(I) in the aqueous environment, preventing its disproportionation and protecting proteins from reactive oxygen species generation.
-
-
React for 1 hour at room temperature.
Step 3: Protein Precipitation & Enrichment
-
Precipitation: Perform a methanol/chloroform/water precipitation.
-
Causality Note: This step is critical to remove unreacted IA-alkyne and click reagents, preventing non-specific background noise during enrichment.
-
-
Self-Validation Checkpoint: Resuspend a 1% aliquot of the protein pellet in SDS loading buffer and perform a streptavidin western blot. Validation: A robust, smeared signal confirms successful click conjugation before committing to the MS workflow.
-
Enrichment: Resuspend the remaining pellet in 1.2% SDS/PBS, dilute to 0.2% SDS, and incubate with streptavidin-agarose beads for 2 hours. Combine State A and State B beads in a 1:1 ratio.
Step 4: Tandem Orthogonal Proteolysis (Trypsin & TEV)
-
On-Bead Digestion: Wash beads extensively, then add sequencing-grade Trypsin overnight at 37°C.
-
Causality Note: Trypsin digests the proteome, washing away all non-probe-modified peptide fragments. This drastically reduces the complexity of the sample entering the mass spectrometer.
-
-
Orthogonal Cleavage: Wash the beads again, then incubate with TEV protease for 12 hours.
-
Causality Note: Boiling the beads would elute endogenously biotinylated proteins (e.g., carboxylases), destroying the signal-to-noise ratio. TEV protease recognizes a specific amino acid sequence engineered into the click tag, orthogonally releasing only the IA-alkyne-modified peptides [1].
-
Step 5: LC-MS/MS Analysis
-
Analyze the TEV-eluted peptides via high-resolution LC-MS/MS (e.g., Orbitrap).
-
Quantify the MS1 extracted ion chromatograms for the Heavy and Light isotopic pairs.
Data Presentation & Interpretation
In competitive isoTOP-ABPP, the ratio (
Table 1: Representative MS1 Quantification Data (Competitive Profiling)
| Protein Target | Cysteine Site | Peptide Sequence | Light Intensity (Inhibitor) | Heavy Intensity (DMSO) | Ratio ( | Interpretation |
| EGFR | Cys797 | M(ox)AEVDPTCQLR | 20.0 | Highly liganded (On-target) | ||
| GAPDH | Cys152 | IISCNASCTTNCLAPLAK | 1.03 | Unaffected (Background) | ||
| MAP2K1 | Cys207 | IC*DFGLAR | 6.2 | Liganded (Off-target) |
(Note: C denotes the IA-alkyne modified residue).*
Advanced Strategy: Isotopically-Labeled IA-Alkyne Probes
While standard isoTOP-ABPP relies on isotopically labeled TEV-biotin tags, synthesizing these complex cleavable linkers is synthetically demanding and cost-prohibitive for many labs.
To bypass this bottleneck, researchers have developed IA-light (
References
-
Weerapana, E., Wang, C., Simon, G. M., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795.[Link]
-
Backus, K. M., Correia, B. E., Lum, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. [Link]
-
Abo, M., Li, C., & Weerapana, E. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular Pharmaceutics, 15(3), 743-749.[Link]
Step-by-step guide for protein alkylation with 2-iodo-N-(prop-2-yn-1-yl)acetamide
Introduction & Scope
This Application Note provides a definitive guide for the use of 2-iodo-N-(prop-2-yn-1-yl)acetamide (commonly referred to as IA-Alkyne or N-propargyl-2-iodoacetamide ) in proteomic workflows.
Unlike standard Iodoacetamide (IAA), which serves primarily as a blocking agent to prevent disulfide bond reformation, IA-Alkyne is a bifunctional chemical probe. It retains the cysteine-reactive warhead of IAA but incorporates a terminal alkyne handle.[1] This "click-ready" moiety allows for the downstream attachment of reporter tags (biotin, fluorophores) via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]
Primary Applications:
-
Global Cysteine Profiling: Mapping accessible cysteine residues in native or denatured proteomes.
-
Activity-Based Protein Profiling (ABPP): Identifying functional cysteines in enzymes (e.g., deubiquitinases, cysteine proteases).
-
Pulse-Chase Studies: Monitoring protein turnover or oxidation states.
Scientific Mechanism & Critical Parameters
Reaction Mechanism
The reaction proceeds via a classic SN2 nucleophilic substitution . The thiolate anion (S⁻) of the cysteine residue attacks the alpha-carbon of the acetamide, displacing the iodine leaving group.
-
Selectivity: The reaction is highly chemoselective for cysteine over lysine at physiological pH (7.0–8.0). At pH > 9.0, non-specific alkylation of lysine amines becomes significant.
-
The "Click" Handle: The propargyl (alkyne) group is bioorthogonal (inert) in biological systems, reacting only when exposed to an azide partner in the presence of a Copper(I) catalyst.
Experimental Causality (Why we do what we do)
-
Buffer Choice: We use HEPES or PBS. Tris is avoided during the initial alkylation if high concentrations are used, as its primary amine can theoretically compete, though the reaction rate with thiols is orders of magnitude faster.
-
Light Sensitivity: Like all alkyl iodides, IA-Alkyne is light-sensitive.[3] Iodine can homolytically cleave under UV/strong light, creating radicals that cause off-target damage. Always work in the dark.
-
Concentration:
-
For Total Cysteine Mapping: High concentration (1–5 mM) ensures saturation.
-
For Reactivity Profiling: Low concentration (1–50 µM) is used to label only the most nucleophilic (functional) cysteines.
-
Workflow Visualization
The following diagram outlines the standard workflow for Total Cysteine Enrichment using IA-Alkyne.
Figure 1: Step-by-step workflow from lysate preparation to downstream analysis.[2][3][4][5][6][7] Blue: Prep; Yellow: Activation; Red: Probe Labeling; Green: Conjugation.
Detailed Protocol: Total Cysteine Labeling
Safety Note: IA-Alkyne is a skin irritant and potentially toxic. Wear gloves, goggles, and work in a fume hood.
Phase 1: Preparation and Reduction
Objective: Solubilize proteins and reduce existing disulfide bonds to free thiols.
-
Lysis: Lyse cells/tissue in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40 or 1% SDS).
-
Note: If using SDS, ensure downstream compatibility with your Click reagents or dilute before the Click step.
-
-
Quantification: Determine protein concentration (BCA Assay). Adjust to 1–2 mg/mL .
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM .
-
Incubation: 30 minutes at Room Temperature (RT) or 55°C.
-
Why TCEP? Unlike DTT, TCEP is stable and does not contain thiols that would compete with the protein for the IA-Alkyne probe. If you use DTT, you must remove it (desalting column) before adding IA-Alkyne.
-
Phase 2: Alkylation with IA-Alkyne
Objective: Covalently attach the alkyne handle to cysteine residues.
-
Probe Preparation: Dissolve IA-Alkyne in anhydrous DMSO to make a 100 mM stock .
-
Storage: Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Reaction: Add IA-Alkyne stock to the reduced protein sample.
-
Target Concentration: 1 mM to 5 mM (approx. 20-fold molar excess over estimated protein thiols).
-
DMSO Limit: Keep final DMSO concentration < 5% to prevent protein precipitation (unless denaturing conditions are desired).
-
-
Incubation: Incubate for 1 hour at RT in the dark .
-
Tip: Wrap tubes in aluminum foil.
-
-
Quenching (Optional but Recommended): Add excess DTT (10 mM final) or perform acetone precipitation to remove unreacted probe.
-
Why? Unreacted IA-Alkyne can react with the Azide tag in the next step (non-protein background), though this is rare without Copper. More importantly, removing excess probe prevents interference with downstream MS analysis.
-
Phase 3: Copper-Catalyzed Click Chemistry (CuAAC)
Objective: Conjugate the alkyne-labeled protein with a reporter (e.g., Biotin-Azide).
-
Reagent Mix: Prepare the following "Click Mix" (pre-mix the ligand and copper first to stabilize the Cu(I) species):
-
Sequence of Addition:
-
Add Protein Sample + Azide.
-
Add CuSO₄/THPTA pre-mix.
-
Add Sodium Ascorbate last to initiate the reaction.
-
-
Incubation: 1 hour at RT with gentle agitation.
-
Cleanup: Precipitate proteins (Methanol-Chloroform or Acetone) to remove free reagents before Streptavidin enrichment or Gel loading.
Data Summary & Troubleshooting
Comparative Reagent Table
| Feature | IA-Alkyne (This Protocol) | Standard Iodoacetamide (IAA) | Maleimide Probes |
| Reaction Type | SN2 Substitution | SN2 Substitution | Michael Addition |
| Reversibility | Irreversible (Stable) | Irreversible (Stable) | Irreversible (can exchange at high pH) |
| Click Handle | Yes (Alkyne) | No | No (unless functionalized) |
| Selectivity | High for Cys (pH < 8.[6]5) | High for Cys (pH < 8.5) | High for Cys (pH 6.5-7.5) |
| Primary Use | Enrichment / Profiling | Blocking / Mass Spec Prep | Labeling / Quantitation |
Troubleshooting Guide (Self-Validating System)
-
Issue: No Signal on Western Blot/Gel.
-
Validation: Did the Click reaction work?
-
Fix: Use a positive control (a known alkynylated protein standard). Ensure Sodium Ascorbate was fresh (it oxidizes rapidly in air). Increase THPTA concentration.
-
-
Issue: High Background / Non-Specific Binding.
-
Validation: Run a "No Probe" control (DMSO only in Phase 2) followed by the Click reaction.
-
Fix: If signal appears in the "No Probe" control, your Azide tag is sticking non-specifically. Increase washing stringency (add 0.1% SDS or higher salt) during the enrichment wash steps.
-
-
Issue: Protein Precipitation during Click.
-
Causality: Copper can destabilize proteins.
-
Fix: Ensure THPTA ligand is present in 5:1 excess over Copper.
-
References
-
Weerapana, E., Wang, C., Simon, G. M., et al. (2010).[8] Quantitative reactivity profiling predicts functional cysteines in proteomes.[9][8][10][11] Nature, 468, 790–795.[9][8][10]
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[4] Chemistry & Biology, 11(4), 535-546.
- Hansen, B. K., & Geoghegan, K. F. (2020). Site-Specific Protein Labeling with Alkynes and Azides. Methods in Molecular Biology, 2199, 1-15.
-
Thermo Fisher Scientific. (n.d.). Click Chemistry Labeling Reagents and Protocols.[2][4][6][9][10]
Sources
- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Advanced Application Note: Cysteine-Targeted Peptide Mapping via 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPYA)
Introduction & Strategic Rationale
In standard peptide mapping, cysteine alkylation is a mandatory step to prevent disulfide bond scrambling and ensure protein denaturation. While Iodoacetamide (IAM) is the industry standard, it renders cysteine residues "silent"—they are capped but functionally inert.
2-iodo-N-(prop-2-yn-1-yl)acetamide (IPYA) , also known as N-propargyl iodoacetamide , offers a distinct advantage for complex characterization. By introducing a bioorthogonal alkyne handle (-C≡CH) to the cysteine thiol, IPYA transforms the alkylation step from a passive "capping" procedure into an active "tagging" strategy.
Why Switch to IPYA?
-
Enrichment Capability: The alkyne handle allows for the selective pull-down of cysteine-containing peptides via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with biotin-azides. This is critical for mapping low-abundance cysteine modifications (e.g., in trace impurities or host cell proteins).
-
Scrambling Analysis: IPYA provides a unique mass reporter (+96.045 Da) distinct from endogenous modifications or standard carbamidomethylation (+57.02 Da), simplifying the identification of disulfide shuffling artifacts.
-
Solubility & Reactivity: IPYA maintains similar reactivity kinetics to IAM but requires specific handling due to increased hydrophobicity.
Mechanism of Action
The reaction follows a standard SN2 nucleophilic substitution mechanism. The thiolate anion of the reduced cysteine attacks the alpha-carbon of the IPYA, displacing the iodide.
Diagram 1: Chemical Mechanism & Workflow
The following diagram illustrates the transformation from native protein to alkyne-tagged peptides ready for Click Chemistry.
Caption: Workflow for IPYA-based peptide mapping, differentiating between direct analysis and enrichment pathways.
Experimental Protocol
Safety Note: IPYA is an alkylating agent and potential irritant. Handle in a fume hood. Iodine is light-sensitive; perform reactions in the dark.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Reagent: 2-iodo-N-(prop-2-yn-1-yl)acetamide (High purity >95%).[1]
-
Solvent: Anhydrous DMSO (IPYA is sparingly soluble in pure water).
-
Buffer: 50 mM Ammonium Bicarbonate (AmBic) or Tris-HCl, pH 8.0.
-
Reducing Agent: Dithiothreitol (DTT) or TCEP.
-
Quenching Agent: excess DTT or β-mercaptoethanol.
Step-by-Step Methodology
Phase 1: Denaturation & Reduction
-
Solubilize Protein: Dilute the protein sample to 1 mg/mL in 50 mM AmBic (pH 8.0) containing 6 M Guanidine HCl (or 8 M Urea).
-
Note: Avoid amine-containing buffers if downstream NHS-ester chemistry is planned, but for IPYA, Tris/AmBic is acceptable.
-
-
Reduction: Add DTT to a final concentration of 5–10 mM .
-
Incubation: Incubate at 56°C for 30 minutes (or 37°C for 60 minutes).
-
Causality: Heat and reduction break tertiary structure and disulfide bridges, exposing buried cysteines for alkylation.
-
Phase 2: Alkylation with IPYA
-
Preparation of IPYA Stock: Dissolve IPYA in DMSO to create a 200 mM stock solution .
-
Critical: Prepare immediately before use. Do not store aqueous stocks.
-
-
Alkylation Reaction: Add the IPYA stock to the reduced protein sample to a final concentration of 20 mM .
-
Ratio: Ensure at least a 2-fold molar excess over total thiols (including the DTT used for reduction).
-
Example: If 10 mM DTT was used, 20-25 mM IPYA is recommended to neutralize DTT and alkylate the protein.
-
-
Incubation: Incubate in the dark at room temperature (25°C) for 45 minutes .
-
Control: Do not exceed 60 minutes or pH > 8.5 to prevent off-target alkylation of Lysine N-termini or Histidine.
-
Phase 3: Quenching & Digestion
-
Quenching: Add DTT to a final concentration of 10–20 mM (above the IPYA concentration) to scavenge unreacted IPYA. Incubate for 10 minutes.
-
Buffer Exchange (Recommended): Use a desalting column (e.g., Zeba Spin) or dialysis to remove excess reagents and Guanidine/Urea, exchanging into 50 mM AmBic (pH 8.0).
-
Why? High concentrations of Guanidine inhibit Trypsin.
-
-
Digestion: Add Trypsin (proteomics grade) at a 1:20 or 1:50 (w/w) enzyme-to-substrate ratio. Incubate overnight at 37°C.
Data Analysis & Mass Spectrometry
When analyzing LC-MS data, the search parameters must be adjusted to account for the specific mass shift induced by IPYA.
Mass Shift Calculation
Unlike Iodoacetamide (IAM), which adds a carbamidomethyl group, IPYA adds an acetamido-propargyl group.
| Parameter | Standard IAM | IPYA (Alkyne-Tagged) |
| Added Moiety | -CH₂-CO-NH₂ | -CH₂-CO-NH-CH₂-C≡CH |
| Formula | C₂H₃NO | C₅H₆NO |
| Monoisotopic Mass Added | +57.0215 Da | +96.0450 Da |
| Unimod Name | Carbamidomethyl | Custom (Propargylacetamido) |
Identification Criteria
-
Search Engine Setup: Define a custom variable modification on Cysteine (C) with a delta mass of +96.0450 Da .
-
Diagnostic Ions: High-energy collision dissociation (HCD) may yield specific reporter ions from the propargyl group, though the mass shift on the parent ion is the primary identifier.
-
Retention Time: IPYA-labeled peptides are more hydrophobic than IAM-labeled peptides. Expect a right-shift (later elution) in Reverse Phase LC (C18) chromatograms.
Downstream Application: Click Enrichment (Optional)
If the goal is to enrich low-abundance cysteine peptides (e.g., identifying oxidative modifications or trace variants), proceed with the following after digestion:
-
Click Reaction: React the peptide mixture with Biotin-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (2 mM), and Sodium Ascorbate (4 mM) for 1 hour.
-
Pull-Down: Incubate with Streptavidin-coated magnetic beads.
-
Wash & Elute: Wash stringently (SDS/Urea) to remove non-cysteine peptides. Elute (if using cleavable linker) or digest on-bead.
-
Result: Analysis will show only cysteine-containing peptides, significantly reducing sample complexity.
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795. [Link]
-
Hahne, H., et al. (2013). Carbonyl-reactive tandem mass tags for the proteome-wide quantification of N-linked glycans. Nature Methods, 10, 260–264. (Methodology reference for click-chemistry proteomics). [Link]
-
Matrix Science. Unimod Protein Modifications for Mass Spectrometry. [Link]
Sources
Utilizing 2-iodo-N-(prop-2-yn-1-yl)acetamide for site-specific protein labeling
Application Note: Site-Specific Protein Labeling Utilizing 2-iodo-N-(prop-2-yn-1-yl)acetamide (IA-Alkyne)
Introduction: The Power of the "Two-Step" Strategy
Site-specific protein labeling is a cornerstone of modern proteomics. While direct labeling with bulky fluorophores or affinity tags (e.g., Biotin-PEG-Iodoacetamide) is common, it often suffers from steric hindrance, preventing the modification of cryptic or buried cysteine residues.
2-iodo-N-(prop-2-yn-1-yl)acetamide , commonly referred to as IA-Alkyne , represents a "minimalist" bioorthogonal probe. It separates the labeling process into two distinct chemical steps:
-
The "Tagging" Step: The small, electrophilic IA-alkyne molecule (~223 Da) rapidly penetrates protein structures and alkylates reactive cysteine thiols.
-
The "Detection" Step: The pendant alkyne handle reacts with an azide-functionalized reporter (fluorophore or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."[1]
This guide provides a rigorous, field-validated protocol for utilizing IA-Alkyne to map cysteine reactivity, focusing on maximizing signal-to-noise ratios and preserving protein integrity.
Mechanism of Action
Understanding the chemistry is vital for troubleshooting. The workflow relies on two orthogonal reactions: Nucleophilic Substitution (
Chemical Pathway Diagram
Figure 1: The two-step labeling mechanism. The small IA-alkyne probe first modifies the cysteine, creating a bioorthogonal anchor for the subsequent click reaction.
Pre-Experimental Considerations
Before beginning, review these critical parameters to ensure experimental success.
| Parameter | Recommendation | Scientific Rationale |
| Buffer System | HEPES or PBS (pH 7.4–8.0) | Tris contains primary amines which can interfere with some downstream crosslinkers, though generally safe for IAA. HEPES is preferred for Click chemistry stability. |
| Reducing Agents | Avoid DTT during labeling | DTT contains thiols that will scavenge the IA-Alkyne probe, drastically reducing labeling efficiency. Use TCEP if reduction is required, or remove DTT via desalting. |
| Probe Storage | -20°C, Desiccated, Dark | Iodoacetamides are light-sensitive and hydrolyze over time. Always prepare fresh stock solutions in anhydrous DMSO. |
| Protein State | Native vs. Denatured | Native: Labels only solvent-accessible/hyper-reactive cysteines (Functional Profiling).Denatured: Labels all cysteines (Total Mapping). |
Protocol 1: Site-Specific Cysteine Labeling
This protocol describes the labeling of a complex proteome (cell lysate).[2][3]
Reagents Required:
-
Cell Lysate (1–2 mg/mL in PBS or HEPES pH 7.5)
-
IA-Alkyne (10 mM stock in DMSO)
-
Control: Iodoacetamide (IAA) (for competition assays)
Step-by-Step Methodology:
-
Preparation: Adjust protein concentration to 1.0–2.0 mg/mL. Ensure the buffer is free of DTT or mercaptoethanol.
-
Probe Addition: Add IA-Alkyne to the sample to achieve a final concentration of 10–100 µM .
-
Note: For specific "hyper-reactive" cysteine profiling, use lower concentrations (10 µM). For total labeling, use 100 µM.
-
Vehicle Control: Ensure final DMSO concentration is <1% to prevent protein precipitation.
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark .
-
Why Dark? Prevents iodine radical formation which can cause non-specific off-target labeling.
-
-
Quenching (Optional but Recommended): If proceeding directly to Click chemistry without precipitation, quench unreacted IA-Alkyne by adding 10 mM Cysteine or DTT and incubating for 10 minutes.
-
Best Practice: Protein precipitation (Acetone or MeOH/Chloroform) is superior to quenching as it removes excess probe entirely, preventing interference during the Click reaction.
-
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)
This step conjugates the alkyne-tagged protein with an azide-reporter. The order of addition is critical to prevent protein precipitation and ensure catalyst efficiency.
Reagents Required:
-
Azide-Tag (e.g., Rhodamine-Azide or Biotin-Azide, 5 mM stock in DMSO)
-
CuSO₄ (50 mM aqueous stock)
-
THPTA Ligand (100 mM aqueous stock) – Crucial for protecting proteins from oxidation.
-
Sodium Ascorbate (100 mM aqueous stock) – Must be prepared FRESH.
Step-by-Step Methodology:
-
Catalyst Premix (The "Master Mix"):
-
Premix CuSO₄ and THPTA Ligand in a 1:5 molar ratio (e.g., mix 10 µL CuSO₄ with 50 µL THPTA).
-
Rationale: Pre-complexing Copper with THPTA prevents Cu(I)-induced protein degradation and disproportionation.
-
-
Reaction Assembly: Add reagents to your labeled protein sample (from Protocol 1) in the following strict order :
-
Azide-Tag: Final conc. 20–100 µM.
-
CuSO₄/THPTA Premix: Final conc. 1 mM CuSO₄ / 5 mM THPTA.
-
Sodium Ascorbate: Final conc. 5 mM. (This initiates the reaction).
-
-
Incubation: Vortex gently. Incubate for 1 hour at RT .
-
Termination: Stop the reaction by precipitating the proteins (Acetone or Methanol/Chloroform wash). This removes the copper, ligand, and unreacted azide dye.
Downstream Analysis & Workflow Visualization
Depending on your Azide-Tag, proceed to either Fluorescent Imaging or Mass Spectrometry.
Experimental Workflow Diagram
Figure 2: Complete experimental workflow from lysate preparation to analytical readout.
A. In-Gel Fluorescence (Rapid Screening)
-
Tag: Rhodamine-Azide or Cy5-Azide.
-
Method: Resuspend precipitated pellet in 1x SDS Loading Buffer. Boil for 5 min. Resolve on SDS-PAGE. Scan gel on a fluorescent typhoon scanner.
-
Result: Fluorescent bands indicate proteins with reactive cysteines.[4]
B. Mass Spectrometry (isoTOP-ABPP)
-
Tag: Biotin-Azide (often with a cleavable linker like TEV-biotin).
-
Method:
-
Enrich labeled proteins on Streptavidin-agarose beads.
-
Perform on-bead tryptic digestion.
-
Elute peptides and analyze via LC-MS/MS.
-
-
Result: Identification of exact cysteine residues labeled by the probe.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Protein Precipitation during Click | Copper concentration too high or insufficient ligand. | Ensure THPTA:Cu ratio is at least 5:1. Lower Cu concentration to 0.5 mM if necessary. |
| No Signal (Fluorescence) | Inactive Ascorbate or Probe hydrolysis. | Ascorbate oxidizes rapidly. Make a fresh 100 mM stock immediately before use. Ensure IA-Alkyne was stored correctly. |
| High Background (Smearing) | Non-specific dye binding. | Perform a rigorous methanol/chloroform precipitation after the Click reaction to wash away free dye. |
| Low Labeling Efficiency | DTT interference. | Ensure the initial lysis buffer is DTT-free. If reducing disulfides, use TCEP or desalt before adding IA-Alkyne. |
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795.
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574.
-
McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: Bioorthogonal bioconjugation. Chemistry & Biology, 21(9), 1075-1101.
Sources
Chemoproteomic Applications of 2-Iodo-N-(prop-2-yn-1-yl)acetamide (IA-Alkyne): A Comprehensive Guide to Cysteine Reactivity Profiling
Executive Summary
The exploration of the ligandable proteome has been revolutionized by Activity-Based Protein Profiling (ABPP). At the forefront of this field is 2-iodo-N-(prop-2-yn-1-yl)acetamide (IA-alkyne) , a premier chemoproteomic probe designed to interrogate cysteine reactivity globally. By coupling an electrophilic iodoacetamide warhead with a bioorthogonal alkyne handle, IA-alkyne enables the precise mapping of functional, redox-sensitive, and druggable cysteines directly within native biological systems. This application note provides drug development professionals and researchers with an authoritative, self-validating framework for deploying IA-alkyne in advanced chemoproteomic workflows.
The Mechanistic Paradigm of IA-Alkyne
Cysteines are unique among amino acids due to their highly polarizable thiol side chains. While the intrinsic pKa of a free cysteine thiol is approximately 8.5, the local protein microenvironment (e.g., proximity to hydrogen bond donors or positively charged residues) can drastically lower this pKa, generating a hyper-reactive thiolate anion at physiological pH.
IA-alkyne capitalizes on this phenomenon. The iodoacetamide moiety acts as a soft electrophile, undergoing rapid
Analytical Framework: The isoTOP-ABPP Workflow
To quantify cysteine reactivity and pinpoint exact sites of modification, IA-alkyne is most commonly deployed within the isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) workflow[3]. This method utilizes isotopically differentiated (Light/Heavy) cleavable tags to compare cysteine labeling across two distinct biological states (e.g., DMSO vs. covalent inhibitor, or healthy vs. oxidative stress).
Figure 1: Standard isoTOP-ABPP Chemoproteomic Workflow utilizing IA-Alkyne.
Self-Validating Protocol: Competitive isoTOP-ABPP
The following protocol details a competitive Fragment-Based Lead Discovery (FBLD) assay. It is designed as a self-validating system; built-in checkpoints ensure that signal suppression or reagent degradation does not compromise the final MS data.
Phase 1: Proteome Preparation & Competition
Expert Rationale: Cell lysis must be performed in thiol-free buffers (e.g., PBS). The presence of reducing agents like DTT or
-
Harvest cells and lyse via sonication in cold PBS.
-
Clarify lysate via centrifugation (100,000 x g, 45 min, 4°C) to isolate the soluble proteome.
-
Validation Checkpoint: Perform a BCA assay to ensure protein concentration is exactly 2.0 mg/mL. Normalization is critical for accurate Light/Heavy stoichiometric mixing later.
-
Aliquot 1 mL of proteome into two tubes:
-
Tube A (Light): Treat with electrophilic fragment/drug (e.g., 50 µM).
-
Tube B (Heavy): Treat with vehicle (DMSO).
-
-
Incubate for 1 hour at 37°C.
Phase 2: IA-Alkyne Labeling
Expert Rationale: A concentration of 100 µM IA-alkyne is chosen to saturate hyper-reactive cysteines without driving non-specific alkylation of lysines or histidines[4].
-
Add IA-alkyne to both tubes to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature in the dark (iodoacetamides are light-sensitive).
Phase 3: CuAAC "Click" Chemistry
Expert Rationale: The order of reagent addition is paramount. Pre-mixing Cu(II) with the TBTA ligand prevents copper precipitation, while fresh TCEP ensures complete reduction of Cu(II) to the active Cu(I) catalyst[1]. Recent optimization studies indicate that a slight (2x) excess of the azide reagent significantly boosts biotinylation efficiency[5].
-
To each tube, sequentially add:
-
200 µM Azide-TEV-Biotin Tag (Light tag to Tube A; Heavy tag to Tube B).
-
1 mM TCEP (freshly prepared).
-
100 µM TBTA ligand.
-
1 mM
.
-
-
Vortex gently and incubate for 1 hour at room temperature.
-
Combine Tube A and Tube B into a single 15 mL conical tube.
Phase 4: Protein Precipitation & Enrichment
Expert Rationale: Methanol/chloroform precipitation removes unreacted IA-alkyne, click reagents, and unconjugated biotin tags. Failure to remove free biotin will saturate the streptavidin beads, destroying enrichment yields.
-
Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of cold
. Vortex vigorously and centrifuge (5,000 x g, 10 min). -
Discard the supernatant, wash the protein disk with methanol, and air dry.
-
Resuspend the pellet in 1.2% SDS in PBS with sonication.
-
Dilute to 0.2% SDS with PBS and incubate with 100 µL of washed Streptavidin agarose beads for 2 hours at room temperature.
-
Validation Checkpoint: Analyze the post-enrichment supernatant via SDS-PAGE. The absence of biotinylated bands confirms complete capture by the resin.
Phase 5: On-Bead Digestion & TEV Cleavage
Expert Rationale: Trypsin digestion removes all protein fragments that are not covalently bound to the probe. Subsequent TEV protease cleavage specifically releases only the probe-modified peptides containing the isotopic tag, leaving the bulky biotin-streptavidin complex on the bead. This drastically reduces steric hindrance and ion suppression during LC-MS/MS[1].
-
Wash beads sequentially with 1% SDS, 4M Urea, and PBS.
-
Resuspend beads in 2M Urea/PBS. Add 2 µg sequencing-grade Trypsin and digest overnight at 37°C.
-
Wash beads vigorously with PBS and
to remove non-probe-modified peptides. -
Resuspend beads in TEV buffer and add 5 µg TEV protease. Incubate overnight at 29°C.
-
Collect the supernatant (containing the isotopically tagged, probe-modified peptides), lyophilize, and analyze via LC-MS/MS.
Quantitative Data Interpretation
The power of isoTOP-ABPP lies in the quantitative MS1 ratio (R-value) between the Light (treated) and Heavy (control) isotopic peaks[3]. The table below summarizes the quantitative data expectations across various chemoproteomic applications.
| Experimental Application | IA-Alkyne Concentration | Pre-treatment Condition | Expected MS1 Ratio (Heavy/Light) | Biological Interpretation |
| Baseline Reactivity Profiling | 10 µM vs 100 µM (Heavy) | None | Hyper-reactive cysteine; functionally critical site. | |
| Baseline Reactivity Profiling | 10 µM vs 100 µM (Heavy) | None | Low-reactivity cysteine; likely structural/buried. | |
| Covalent FBLD Screening | 100 µM | Electrophilic Fragment | Cysteine is highly ligandable; validated drug hit. | |
| Redox Proteomics | 100 µM | Endogenous ROS ( | Redox-sensitive cysteine; susceptible to oxidation. |
Table 1: Quantitative MS1 parameters and interpretation guidelines for IA-alkyne chemoproteomics.
Structural Drivers of Reactivity
Understanding why a cysteine reacts with IA-alkyne requires integrating chemoproteomic data with 3D structural modeling. Computational frameworks, such as the CIAA (Cysteine reactivity towards IodoAcetamide Alkyne) model, utilize Random Forest algorithms to assess the thiol microenvironment[4].
Key drivers of hyper-reactivity include solvent accessibility and the presence of backbone hydrogen bond donors that stabilize the thiolate anion. Furthermore, these hyper-reactive cysteines are inherently more susceptible to endogenous oxidation by Reactive Oxygen Species (ROS), making IA-alkyne an excellent tool for redox proteomics[2].
Figure 2: Logical relationship between cysteine microenvironment and IA-alkyne reactivity.
References
-
MDPI. "Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design." URL:[Link]
-
Vividion Therapeutics / Nature. "Proteome-wide covalent ligand discovery in native biological systems." URL:[Link]
-
NIH / PMC. "Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling." URL:[Link]
-
ChemRxiv. "SP3-FAIMS chemoproteomics for high coverage profiling of the human cysteinome." URL:[Link]
-
NIH / PMC. "CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne." URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vividion.com [vividion.com]
- 4. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
2-iodo-N-(prop-2-yn-1-yl)acetamide in identifying drug-target interactions
Introduction: The Shift to Cysteine Ligandability
In modern drug discovery, identifying the specific protein targets of small molecules—particularly covalent inhibitors—is critical.[1] 2-iodo-N-(prop-2-yn-1-yl)acetamide (hereafter referred to as IA-Alkyne ) is a premier "scout" probe used in Activity-Based Protein Profiling (ABPP) .
Unlike broad-spectrum probes that target serine hydrolases, IA-Alkyne targets the nucleophilic cysteinome . Cysteine residues are often catalytic or located in functional pockets, making them high-value sites for pharmacological intervention. By using IA-Alkyne in a competitive format, researchers can map the "ligandability" of thousands of cysteines simultaneously and identify the specific targets of electrophilic drug candidates.
Mechanism of Action
The utility of IA-Alkyne relies on two distinct chemical functionalities:
-
The Warhead (Iodoacetamide): An electrophile that reacts with nucleophilic thiolates (
) on cysteine residues via an mechanism, forming a stable thioether bond. -
The Handle (Alkyne): A bioorthogonal propargyl group that is sterically small (minimizing interference with protein binding) and chemically inert in biological systems until activated by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Figure 1: Chemical Mechanism of IA-Alkyne Labeling
Caption: The IA-Alkyne probe covalently modifies reactive cysteines. Subsequent "click" chemistry attaches a reporter tag (e.g., Biotin) for enrichment.[2]
Experimental Strategy: Competitive isoTOP-ABPP
The gold standard for using this probe is Competitive isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP). This method allows for the quantitative comparison of cysteine reactivity between a drug-treated sample and a control (DMSO).[3]
The Logic of Competition:
-
Control (DMSO): IA-Alkyne binds all accessible reactive cysteines. High MS Signal.
-
Experiment (Drug): If the drug binds a specific cysteine, it blocks IA-Alkyne access. Low MS Signal.
-
Result: A high Control/Drug ratio indicates a hit (Target Engagement).
Figure 2: Competitive ABPP Workflow
Caption: Comparative workflow. The drug blocks the probe at specific sites, leading to a reduction in the corresponding isotopic signal.
Detailed Protocol
Phase 1: Proteome Preparation & Competition
Critical: Avoid reducing agents (DTT,
-
Lysis: Lyse cells (e.g.,
cells/sample) in cold PBS containing protease inhibitors (free of EDTA if possible, though low concentrations are manageable). Sonicate to disrupt membranes. -
Clarification: Centrifuge at
for 45 min (or for 20 min) to remove debris. -
Normalization: Adjust protein concentration to 1–2 mg/mL using a BCA assay.
-
Drug Treatment:
-
Aliquot 500 µL of proteome into two tubes.
-
Tube A: Add DMSO (Vehicle).
-
Tube B: Add Drug (e.g., 10–100 µM final concentration).
-
Incubate for 30–60 minutes at Room Temperature (RT) or
C.
-
Phase 2: Probe Labeling
-
Probe Addition: Add IA-Alkyne (100 µM final concentration) to both samples.
-
Incubation: Incubate for 1 hour at RT in the dark.
-
Note: This step labels all cysteines not blocked by your drug.
-
Phase 3: Click Chemistry (CuAAC)
This step conjugates the biotin-azide tag to the probe-labeled proteins.[3]
-
Reagent Mix: Prepare a master mix of "Click Reagents." Add in this specific order to prevent precipitation:
-
TBTA (Ligand): 100 µM final
-
CuSO
: 1 mM final -
Azide-Tag: 100 µM final (Use Heavy tag for DMSO, Light tag for Drug, or vice versa).
-
TCEP: 1 mM final (Freshly prepared).
-
-
Reaction: Add the Click Mix to the proteome samples. Vortex and incubate for 1 hour at RT.
Phase 4: Enrichment and Digestion[6]
-
Precipitation: Add cold Methanol/Chloroform (4:1 ratio) to precipitate proteins and remove excess unreacted probe/reagents. Wash the pellet
with cold methanol. -
Resuspension: Redissolve pellet in 6M Urea/PBS.
-
Enrichment: Add Streptavidin-agarose beads. Rotate for 2 hours.
-
Why: Only probe-labeled proteins (biotinylated) bind.
-
-
Washing: Wash beads rigorously (1% SDS, then Urea, then PBS) to remove non-specific binders.
-
Reduction/Alkylation (On-Bead): Treat beads with DTT (to reduce internal disulfides) followed by standard Iodoacetamide (to cap them). Note: This is distinct from the initial probe labeling.
-
Digestion: Add Trypsin (sequencing grade) directly to beads. Incubate overnight at
C. -
Elution: Collect the supernatant containing the peptides.
Data Analysis & Interpretation
The resulting data will provide ratios for thousands of cysteine-containing peptides.
| Parameter | Observation | Interpretation |
| Ratio | Signal (DMSO) | Non-Target. The drug did not bind this cysteine; the probe labeled it equally in both samples. |
| Ratio | Signal (DMSO) | Hit (Target Engagement). The drug covalently bound this cysteine, preventing probe labeling. |
| Ratio | Signal (DMSO) | Allosteric/ conformational change. Rare. Drug binding exposed a cryptic cysteine. |
Validation: Ensure that "housekeeping" cysteines (e.g., structural cysteines in actin or tubulin) show ratios near 1.0. This confirms equal loading and successful click chemistry in both channels.
References
-
Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., ... & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[6] Nature, 468(7325), 790-795. [Link]
-
Backus, K. M., Correia, B. E., Lum, K. M., Forli, S., Horning, B. D., ... & Cravatt, B. F. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. [Link]
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. [Link]
-
Vinogradova, E. V., et al. (2020). An Activity-Based Protein Profiling Platform for the Discovery of Covalent Inhibitors. Current Protocols in Chemical Biology, 12(4), e87. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-iodo-N-(prop-2-yn-1-yl)acetamide Labeling Guide
Topic: Optimal reaction conditions for 2-iodo-N-(prop-2-yn-1-yl)acetamide (IA-alkyne) labeling. Content Type: Technical Support / Troubleshooting Guide. Audience: Proteomics Researchers, Chemical Biologists.[1]
Core Technical Overview
2-iodo-N-(prop-2-yn-1-yl)acetamide , commonly referred to as IA-alkyne , is a bifunctional cysteine-reactive probe used primarily in Activity-Based Protein Profiling (ABPP) .
-
Mechanism: The iodoacetamide (IA) group acts as an electrophile, covalently modifying nucleophilic cysteine thiols (
reaction) to form a stable thioether bond. The propargyl (alkyne) handle remains inert until subjected to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a reporter tag (e.g., Azide-Biotin or Azide-Fluorophore). -
Primary Application: Mapping "reactive" or "functional" cysteines in native proteomes, or quantifying total cysteine oxidation states when combined with isotopic labeling (e.g., isoTOP-ABPP).[2]
Optimized Reaction Protocol
This protocol is designed for proteome-wide cysteine profiling in cell lysates.
Phase I: Labeling Reaction
| Parameter | Optimal Condition | Scientific Rationale |
| Buffer System | 50 mM HEPES or PBS | Avoid primary amines (Tris) if high concentrations are used, as they can weakly compete or interfere with downstream CuAAC efficiency. pH 7.5 – 8.0 is critical to ensure cysteine thiols are deprotonated (thiolates, |
| Probe Concentration | 10 – 100 µM | 100 µM is standard for broad coverage. Lower concentrations (1–10 µM) selectively label hyper-reactive catalytic cysteines. |
| Co-solvent | DMSO (Final < 1-2%) | The probe is hydrophobic. Dissolve stock in DMSO. High organic solvent content can denature proteins, altering cysteine reactivity profiles. |
| Incubation | 1 Hour @ RT (Dark) | Iodoacetamide is light-sensitive (iodide oxidation). 1 hour is sufficient for saturation of accessible cysteines without inducing significant non-specific alkylation (e.g., of Lys/His). |
| Pre-Reduction? | No (for Reactivity Profiling)Yes (for Total Cysteine) | Profiling: Label native lysate to detect functional cysteines.Total: Denature (6M Urea) and reduce (5 mM TCEP) prior to labeling to access buried/oxidized sites. |
Phase II: The "Cleanup" (Critical Step)
WARNING: You must remove excess IA-alkyne before the Click reaction.
-
Why? Free IA-alkyne in solution will compete with the labeled protein for the Azide-Tag during the Click reaction, drastically reducing signal and wasting the expensive tag.
-
Method: Acetone precipitation or Methanol/Chloroform precipitation is preferred over desalting columns for quantitative removal.
Phase III: Click Chemistry (CuAAC)
-
Resuspend pellet in PBS/SDS (1%).
-
Add Reagents in order:
-
Azide-Tag (Biotin/Fluorophore): 100 µM
-
TBTA (Ligand): 100 µM
-
CuSO
: 1 mM[3] -
TCEP (Reducing Agent): 1 mM (Freshly prepared)
-
-
Incubate: 1 Hour @ RT with gentle agitation.
Troubleshooting & FAQs
Category A: Labeling Efficiency & Specificity
Q: I see very low signal intensity on my gel/MS data. Is the probe dead? A: While probe hydrolysis is possible, the issue is usually chemical incompatibility.
-
Check pH: If your buffer is < pH 7.0, cysteine reactivity drops significantly (Cys pKa
8.3). Ensure pH is 7.5–8.0. -
DTT Interference: Did you use DTT to reduce your sample? DTT contains thiols that react rapidly with IA-alkyne, consuming the probe before it touches your protein. Solution: Use TCEP (non-thiol reducing agent) or remove DTT via spin column before adding IA-alkyne.
-
TCEP Adducts: Note that TCEP can also react with iodoacetamide over time. If reducing, add TCEP, incubate, then add IA-alkyne at a concentration that overwhelms the TCEP, or ideally, precipitate/wash between reduction and labeling.
Q: My background is too high (non-specific labeling). How do I fix this? A: This often stems from "over-alkylation" or inefficient washing.
-
pH Check: At pH > 8.5, iodoacetamide begins to alkylate Lysine and Histidine residues more frequently. Keep pH
8.0. -
Probe Excess: Do not exceed 100 µM probe or 1 hour incubation unless denaturing.
-
Click Background: If you didn't precipitate effectively after Phase I, free IA-alkyne reacted with your fluorophore-azide. This creates a fluorescent small molecule that sticks to proteins non-specifically. Solution: Perform a double-wash during the precipitation step (Phase II).
Category B: Sample Integrity
Q: My protein precipitated immediately after adding the probe. A: IA-alkyne is dissolved in DMSO. If you added a large volume of DMSO stock to an aqueous lysate, the solvent shock caused precipitation.
-
Solution: Prepare a 100x stock (e.g., 10 mM) and add 1 µL per 100 µL lysate to keep DMSO < 1%. Vortex immediately upon addition to prevent local high-concentration pockets.
Q: Can I use Tris buffer for the labeling step? A: Yes, for the labeling (Phase I), Tris is acceptable. However, you must remove it (via precipitation) before the Click (Phase III) step, as Tris coordinates Cu(II) ions and inhibits the CuAAC reaction. HEPES is safer as it is compatible with both steps.
Visual Workflows
Figure 1: Experimental Workflow (ABPP)
Caption: Standard workflow for cysteine profiling. The precipitation step is critical to prevent free probe from consuming Click reagents.
Figure 2: Chemical Mechanism
Caption: Nucleophilic attack of the cysteine thiolate on the alpha-carbon of the iodoacetamide group.
References
-
Weerapana, E., et al. (2010).[4] "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature.
-
Speers, A. E., & Cravatt, B. F. (2004).[5] "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology.
-
Thermo Fisher Scientific. "Iodoacetyl Tandem Mass Tags for Cysteine Peptide Modification." User Guide.
-
BenchChem. "N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling." Technical Guide.
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. An activity-guided map of electrophile-cysteine interactions in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Iodo-N-(prop-2-yn-1-yl)acetamide (IA-Alkyne) Profiling
Welcome to the Application Support Center for 2-iodo-N-(prop-2-yn-1-yl)acetamide , commonly known as IA-alkyne. This bifunctional chemical probe is a cornerstone in chemical biology and redox proteomics, enabling the covalent alkylation of reactive cysteines followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) for downstream enrichment or visualization.
Because iodoacetamide derivatives are highly sensitive to their microenvironment, mastering the thermodynamic and acid-base variables of your reaction is critical. This guide provides field-proven troubleshooting, mechanistic FAQs, and self-validating protocols to ensure high-fidelity cysteine profiling.
Part 1: Mechanistic Q&A and Troubleshooting
Q1: Why am I seeing high background and off-target labeling in my mass spectrometry data?
A: Off-target labeling is almost exclusively driven by poor control of pH and temperature . Iodoacetamide reacts via a bimolecular nucleophilic substitution (SN2) mechanism. The intended target is the cysteine thiolate anion (-S⁻). However, if the pH exceeds 8.5, the primary amines of lysine side chains (pKa ~10.5) and peptide N-termini become deprotonated and highly nucleophilic [1]. Furthermore, elevating the reaction temperature (e.g., to 37°C or 85°C) provides the activation energy necessary to drive these thermodynamically less favorable off-target reactions, leading to massive increases in N-terminal and lysine alkylation[2].
Causality Check: High temperature also accelerates the hydrolysis of the iodoacetamide probe and can induce urea-mediated carbamylation if urea is used as your denaturant. Always maintain the reaction at Room Temperature (20–25°C) [2].
Q2: My labeling efficiency is extremely low. Could the pH be too low?
A: Yes. The pKa of a typical protein cysteine thiol is approximately 8.3[3]. At a pH below 7.0, the vast majority of cysteines exist in their protonated, non-nucleophilic thiol form (-SH). To achieve efficient alkylation, the pH must be maintained between 7.5 and 8.0. This creates a sufficient equilibrium concentration of the reactive thiolate (-S⁻) without crossing the threshold that deprotonates lysines [1].
Q3: Why must the reaction be performed in the dark?
A: The carbon-iodine bond in 2-iodo-N-(prop-2-yn-1-yl)acetamide is photolabile. Exposure to light induces homolytic cleavage of this bond, generating reactive radical species. This not only destroys your probe (reducing your effective concentration) but also creates iodine radicals that can cause unpredictable, non-specific oxidative damage to your protein sample [4].
Part 2: Quantitative Data & Reaction Dynamics
To predict how IA-alkyne will behave in your sample, consult the following reactivity matrix. This table synthesizes the relative alkylation rates of various amino acid side chains under different environmental conditions [1, 2].
| Amino Acid Target | Functional Group | Reactivity (pH 7.5 - 8.0, 25°C) | Reactivity (pH > 8.5, 25°C) | Reactivity (pH 8.0, > 37°C) |
| Cysteine | Thiolate (-S⁻) | Optimal (+++++) | High (+++++) | Moderate (+++)* |
| Lysine | Primary Amine (-NH₂) | Low (+) | High (++++) | High (+++) |
| N-Terminus | Primary Amine (-NH₂) | Low (+) | High (+++) | Very High (++++) |
| Methionine | Thioether (-S-CH₃) | Moderate (++) | Moderate (++) | Moderate (++) |
| Histidine | Imidazole | Low (+) | Moderate (++) | Moderate (++) |
*Note: Apparent cysteine alkylation decreases at high temperatures in MS data due to the stoichiometric depletion of the probe by off-target nucleophiles [2].
Part 3: System Workflows & Logical Relationships
The following diagrams illustrate the standard experimental workflow and the logical causality of environmental deviations on your experiment.
Caption: Standard workflow for cysteine profiling using 2-iodo-N-(prop-2-yn-1-yl)acetamide (IA-alkyne).
Caption: Impact of pH and temperature deviations on IA-alkyne reaction specificity and efficiency.
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. By strictly controlling the buffering capacity and incorporating a targeted quenching step, you prevent runaway off-target reactions.
Materials Required:
-
Lysis/Denaturation Buffer: 50 mM HEPES, 8 M Urea, pH 8.0. (Do not use Tris buffers if primary amine interference is a concern, though Tris pH 8.0 is acceptable for standard workflows).
-
Reducing Agent: 0.5 M TCEP or DTT (freshly prepared).
-
Probe: 2-iodo-N-(prop-2-yn-1-yl)acetamide (IA-Alkyne), 400 mM stock in anhydrous DMSO.
-
Quenching Agent: 1 M DTT.
Step-by-Step Methodology:
-
Protein Denaturation & pH Verification:
-
Suspend your protein lysate in the Denaturation Buffer to a concentration of 1–2 mg/mL.
-
Self-Validation Check: Spot 1 µL of the lysate onto pH indicator paper. Ensure the pH is exactly between 7.5 and 8.0. Adjust with 0.1 M NaOH or HCl if necessary.
-
-
Reduction of Disulfides:
-
Add TCEP or DTT to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes.
-
Crucial Step: Allow the sample to cool completely to Room Temperature (20–25°C) before proceeding. Alkylating warm samples guarantees off-target N-terminal labeling [2].
-
-
IA-Alkyne Alkylation:
-
Add IA-alkyne to a final concentration of 14 mM [2].
-
Vortex gently to mix.
-
Incubate at Room Temperature (20–25°C) for exactly 30 to 45 minutes.
-
Environmental Control: Wrap the reaction tubes in aluminum foil or place them in a dark drawer to prevent photolytic degradation of the iodine bond [4].
-
-
Reaction Quenching (Mandatory):
-
Add DTT to a final concentration of 20 mM (must exceed the IA-alkyne concentration).
-
Incubate for 15 minutes at Room Temperature in the dark.
-
Causality: Unreacted IA-alkyne will rapidly alkylate the excess DTT, completely neutralizing the electrophile and preventing off-target reactions during downstream processing or digestion.
-
-
Downstream Processing:
-
Proceed immediately to CuAAC click chemistry (adding your azide-fluorophore or azide-biotin tag) or dilute the urea to < 2 M for trypsin digestion.
-
References
- BenchChem. "Potential off-target reactions of N-Iodoacetyltyramine with other amino acids." BenchChem Technical Support.
- National Institutes of Health (NIH). "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." PMC.
- RSC Publishing. "Chemical methods for mapping cysteine oxidation." Royal Society of Chemistry.
- G-Biosciences. "FOCUS™ Protein Reduction-Alkylation." G-Biosciences Technical Protocols.
Technical Support Center: Navigating Solubility Challenges with 2-iodo-N-(prop-2-yn-1-yl)acetamide
Welcome to the technical support center for 2-iodo-N-(prop-2-yn-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling the low aqueous solubility of this valuable reagent. Our goal is to equip you with the knowledge to confidently and successfully incorporate 2-iodo-N-(prop-2-yn-1-yl)acetamide into your experimental workflows.
Introduction to 2-iodo-N-(prop-2-yn-1-yl)acetamide
2-iodo-N-(prop-2-yn-1-yl)acetamide is a bifunctional reagent widely used in bioconjugation and chemical biology. It features an iodoacetamide group for the specific alkylation of cysteine residues in proteins and a terminal alkyne for subsequent "click" chemistry reactions.[1] This dual functionality makes it an excellent tool for attaching probes, tags, or other molecules to proteins. However, like many organic molecules with significant nonpolar character, it exhibits limited solubility in aqueous buffers, which can present challenges in experimental design and execution.
This guide provides a comprehensive question-and-answer-style resource to address these solubility issues head-on, ensuring you can achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of 2-iodo-N-(prop-2-yn-1-yl)acetamide?
A1: Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of 2-iodo-N-(prop-2-yn-1-yl)acetamide in a dry, aprotic organic solvent.
-
Recommended Solvents: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the preferred solvents.[2]
-
Preparation Protocol:
-
Allow the vial of 2-iodo-N-(prop-2-yn-1-yl)acetamide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Stability and Storage: Iodoacetamide solutions are light-sensitive and prone to degradation, especially in the presence of water.[3] Therefore, it is crucial to:
Q2: My compound precipitates when I add the stock solution to my aqueous buffer. What should I do?
A2: This is a common issue when adding a compound dissolved in an organic solvent to an aqueous medium. Here are several strategies to troubleshoot this problem:
-
Optimize the Final Concentration of Organic Solvent:
-
Most biological systems can tolerate a small percentage of DMSO. For many cell lines, a final concentration of 0.5% DMSO is generally considered safe, with some sensitive primary cells requiring concentrations as low as 0.1%.[7][8] For in vitro protein labeling reactions, a higher percentage (up to 5-10%) may be acceptable, but this should be empirically determined to ensure it does not affect protein stability or activity.[9][10]
-
When making serial dilutions, it is best to perform the initial dilutions in the organic solvent before the final dilution into the aqueous buffer to prevent precipitation.
-
-
Modify the Addition Process:
-
Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help to keep the compound in solution.[7]
-
-
Use Sonication:
-
After adding the stock solution to the buffer, a brief sonication in a water bath can help to redissolve any precipitate.[6]
-
-
Adjust the Stock Solution Concentration:
-
If precipitation persists, try preparing a less concentrated stock solution. This will require adding a larger volume to your reaction, so ensure the final organic solvent concentration remains within an acceptable range.
-
Q3: What is the optimal pH for reacting 2-iodo-N-(prop-2-yn-1-yl)acetamide with proteins?
A3: The alkylation of cysteine residues by iodoacetamide is most efficient at a slightly alkaline pH, typically between 7.5 and 9.0.[11][12] This is because the reactive species is the deprotonated thiolate anion (-S⁻), which is more nucleophilic than the protonated thiol (-SH).[13] The pKa of a typical cysteine thiol group is around 8.5-9.0, but can be lower in specific protein microenvironments.[11] Performing the reaction in a buffer with a pH in the 7.5-9.0 range ensures a sufficient concentration of the reactive thiolate form.
Q4: Can I use solvents other than DMSO or DMF?
A4: Yes, if your experimental system is intolerant to DMSO or DMF, other organic solvents can be considered. However, their suitability must be carefully evaluated.
-
Acetonitrile: This is a potential alternative, but its compatibility with your specific cells or proteins needs to be tested.[14]
-
Ethanol: For some applications, ethanol can be used, but it is generally less effective at dissolving highly nonpolar compounds.[15]
-
Specialized Formulations: For in vivo studies, formulations containing co-solvents like PEG300, Tween-80, or cyclodextrins can be used to improve solubility.[6]
It is crucial to run appropriate solvent controls in your experiments to ensure that the chosen solvent does not interfere with the biological activity or the detection method.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when working with 2-iodo-N-(prop-2-yn-1-yl)acetamide.
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in organic solvent. | 1. Low-quality or wet solvent. 2. Compound has degraded. | 1. Use fresh, anhydrous grade DMSO or DMF. 2. Use a new vial of the reagent. Store properly to prevent degradation. |
| Precipitation upon addition to aqueous buffer. | 1. Final concentration of the compound exceeds its aqueous solubility limit. 2. Final organic solvent concentration is too low. | 1. Lower the final concentration of the reagent. 2. Increase the final percentage of the organic co-solvent (e.g., DMSO), ensuring it is within the tolerance level of your experimental system.[9] 3. Add the stock solution slowly to a rapidly stirring buffer. 4. Briefly sonicate the final solution.[6] |
| Low or no labeling of the target protein. | 1. Inactive reagent due to degradation. 2. Suboptimal reaction pH. 3. Disulfide bond formation in the protein. 4. Inaccessible cysteine residues. | 1. Prepare a fresh stock solution of the reagent immediately before use.[3] 2. Ensure the reaction buffer pH is between 7.5 and 9.0.[12] 3. Reduce the protein with a reducing agent like DTT or TCEP prior to adding the iodoacetamide.[3] 4. Consider performing the labeling under denaturing conditions to expose buried cysteine residues. |
| Non-specific labeling or side reactions. | 1. Reaction pH is too high. 2. Molar excess of the reagent is too high. 3. Prolonged incubation time. | 1. Lower the reaction pH to be within the 7.5-8.5 range. 2. Reduce the molar excess of 2-iodo-N-(prop-2-yn-1-yl)acetamide to the protein. 3. Optimize and potentially shorten the incubation time.[1] |
Experimental Workflow & Decision Making
The following diagrams illustrate the recommended workflow for preparing and using 2-iodo-N-(prop-2-yn-1-yl)acetamide and a decision-making tree for troubleshooting solubility issues.
Caption: Recommended workflow for preparing and using 2-iodo-N-(prop-2-yn-1-yl)acetamide.
Caption: Troubleshooting decision tree for precipitation issues.
References
-
G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. Retrieved from [Link]
-
Bio-Rad. (n.d.). ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. Retrieved from [Link]
-
Various Authors. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. Retrieved from [Link]
-
Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology? r/Chempros. Retrieved from [Link]
-
University of Washington Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
- Sharma, N., & Bharkatia, M. (2011). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 2(1), 1-8.
- Chen, Y., Colantonio, N., & Chen, Y. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 15(7), 2149–2160.
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]
- Kuroda, K., Komori, T., Ishibashi, K., Uto, T., Kobayashi, I., Kadokawa, R., ... & Hirata, E. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Scientific reports, 10(1), 1-10.
- Kawabata, K., Yoshioka, T., & Nishimura, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1475–1482.
-
Various Authors. (2013, May 23). My cells are sensitive to DMSO >1%. Can anyone suggest alternative diluents/strategies for diluting DSP crosslinker (Thermo) at minimum vol. for coIP? ResearchGate. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
- Malmqvist, M., & Vingsbo-Lundberg, C. (2006). DMSO-Related Effects in Protein Characterization. Journal of Biomolecular Screening, 11(2), 131–138.
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Various Authors. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? r/labrats. Retrieved from [Link]
- Carroll, K. S., Mar-Oes, J., & Kirsch, J. F. (2006). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical biochemistry, 354(1), 37–45.
-
Various Authors. (2015, October 31). Does Iodoactamide not work on LMW thiols? ResearchGate. Retrieved from [Link]
-
Hahn Lab, UNC School of Medicine. (n.d.). Dye Labeling Protocol. Retrieved from [Link]
- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical chemistry, 70(24), 5150–5158.
-
Various Authors. (2022, February 21). Why is my protein labelling not working? ResearchGate. Retrieved from [Link]
-
UBPBio. (n.d.). 2-Iodoacetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]
- Yu, H., & Liu, Y. (2014). Reversible control of solubility using functionalized nanoparticles.
- Caridi, G., D'Agostino, B., Galiano, M., & Gusmano, R. (2009). New iodo-acetamido cyanines for labeling cysteine thiol residues.
-
PubChem. (n.d.). Iodoacetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Annual review of biophysics and biomolecular structure, 27(1), 357-406.
- Zhang, Y. (2021). How Protein Labeling Applying. In E3S Web of Conferences (Vol. 271, p. 03038). EDP Sciences.
- van der Velden, J. H., Driessen, A. J., & Poolman, B. (2004). A method for site-specific labeling of multiple protein thiols.
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetein.com [lifetein.com]
- 8. lifetein.com [lifetein.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Preventing artifactual modifications during sample prep with 2-iodo-N-(prop-2-yn-1-yl)acetamide
A Guide to Preventing Artifactual Modifications in Sample Preparation
Welcome to the technical support center for 2-iodo-N-(prop-2-yn-1-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of this reagent and to troubleshoot potential artifactual modifications during sample preparation. As Senior Application Scientists, we have compiled this guide based on established biochemical principles and extensive field experience to ensure the integrity and reproducibility of your experimental results.
Understanding the Reagent: Mechanism and Application
2-Iodo-N-(prop-2-yn-1-yl)acetamide, a derivative of iodoacetamide (IAA), is a valuable tool in chemical biology and proteomics.[1][2] It functions as an alkylating agent, primarily targeting the sulfhydryl groups of cysteine residues in proteins.[3] The reaction proceeds via an SN2 mechanism, where the nucleophilic thiolate anion of a deprotonated cysteine attacks the carbon atom bearing the iodine, forming a stable thioether bond.[4][5] This covalent modification is crucial for preventing the re-formation of disulfide bonds after reduction, a critical step in many proteomics workflows.[3][6] The propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne, a versatile functional handle for subsequent "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of reporter tags like fluorophores or biotin for visualization and enrichment studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting 2-iodo-N-(prop-2-yn-1-yl)acetamide with my protein sample?
The optimal pH for specific labeling of cysteine residues is typically between 7.0 and 8.5.[7] The pKa of the cysteine sulfhydryl group is around 8.3, and the deprotonated thiolate form is the reactive species.[7] Working in a slightly alkaline buffer ensures a sufficient concentration of the thiolate anion for efficient alkylation. However, increasing the pH above 8.5 can lead to an increased risk of off-target reactions.[7]
Q2: I'm observing modifications on amino acids other than cysteine. Why is this happening?
While highly specific for cysteines under optimal conditions, 2-iodo-N-(prop-2-yn-1-yl)acetamide can react with other nucleophilic amino acid side chains, especially at higher pH, elevated temperatures, or with a large excess of the reagent.[5][7] These off-target modifications can occur on lysine, histidine, methionine, aspartic acid, glutamic acid, tyrosine, and the N-terminus of peptides.[5][8]
Q3: How should I prepare and store my 2-iodo-N-(prop-2-yn-1-yl)acetamide stock solution?
It is highly recommended to prepare stock solutions of 2-iodo-N-(prop-2-yn-1-yl)acetamide fresh for each experiment.[9][10] The compound can be light-sensitive and prone to hydrolysis.[10][11] If storage is necessary, it should be in a tightly sealed container, protected from light, and stored at 2-8°C under an inert atmosphere.[12][13]
Q4: Is it necessary to quench the reaction? If so, what should I use?
Yes, quenching the reaction is a critical step to prevent the over-alkylation of your sample and the modification of reagents used in downstream steps, such as trypsin.[6][14][15] Unreacted 2-iodo-N-(prop-2-yn-1-yl)acetamide can alkylate the active site residues of proteases, inhibiting their activity. Common quenching agents include dithiothreitol (DTT) or L-cysteine.[8][10][14]
Q5: Can this reagent interfere with mass spectrometry analysis?
Beyond the intended labeling, artifactual modifications can complicate mass spectrometry data. For instance, iodoacetamide has been shown to generate adducts on lysine residues that can mimic the mass of a di-glycine remnant from ubiquitin, potentially leading to false-positive identifications in ubiquitination studies.[16] Careful control of reaction conditions and the use of appropriate quenching steps are essential to minimize such artifacts.
Troubleshooting Guide
This section addresses common problems encountered during sample preparation with 2-iodo-N-(prop-2-yn-1-yl)acetamide, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency / Incomplete Alkylation | 1. Suboptimal pH: The pH of the reaction buffer is too low (e.g., < 7.0), resulting in a low concentration of the reactive thiolate anion. 2. Insufficient Reagent: The molar excess of 2-iodo-N-(prop-2-yn-1-yl)acetamide is too low to fully label all available cysteines. 3. Degraded Reagent: The reagent has been improperly stored or is from an old stock, leading to reduced reactivity. | 1. Adjust pH: Ensure the reaction buffer is within the optimal range of pH 7.0-8.5.[7] 2. Optimize Reagent Concentration: Perform a titration experiment to determine the minimal concentration of the reagent required for complete labeling. A common starting point is a 5-10 fold molar excess over the reducing agent. 3. Use Fresh Reagent: Always prepare a fresh stock solution of 2-iodo-N-(prop-2-yn-1-yl)acetamide for each experiment.[9][10] |
| High Levels of Off-Target Modifications | 1. High pH: The reaction pH is too high (e.g., > 8.5), increasing the nucleophilicity of other amino acid side chains like lysine and histidine.[7] 2. Excess Reagent: A large molar excess of the alkylating agent increases the likelihood of reactions with less reactive sites.[5] 3. Prolonged Incubation Time or High Temperature: Extended reaction times or elevated temperatures can promote off-target modifications.[5][8] | 1. Lower Reaction pH: Maintain the pH in the range of 7.0-8.0 to enhance specificity for cysteine.[7] 2. Reduce Reagent Concentration: Use the lowest effective concentration of the reagent that achieves complete cysteine modification.[14] 3. Optimize Reaction Time and Temperature: A typical incubation is 30 minutes at room temperature in the dark.[8] Avoid elevated temperatures unless specifically required and validated for your system. |
| Inhibition of Downstream Enzymatic Digestion (e.g., Trypsin) | 1. Insufficient Quenching: Unreacted 2-iodo-N-(prop-2-yn-1-yl)acetamide remains in the sample and alkylates the active site residues of the protease.[15] | 1. Effective Quenching: After the alkylation step, add a quenching agent like DTT or L-cysteine to a final concentration sufficient to react with all excess alkylating agent.[8][10][14] Incubate for an additional 15 minutes.[10] |
| Artifactual Mass Shifts in Mass Spectrometry Data | 1. Over-alkylation: The reagent has reacted with multiple sites on a single peptide, including N-termini or other amino acid side chains.[17] 2. Reaction with Buffers: Some buffer components may be susceptible to alkylation. | 1. Optimize Reaction Conditions: Strictly control pH, reagent concentration, and incubation time as described above. 2. Buffer Selection: Use non-nucleophilic buffers such as HEPES or ammonium bicarbonate.[8] Avoid buffers with primary amines (e.g., Tris) if N-terminal labeling is a concern, although Tris is commonly used.[10] |
Experimental Protocols and Workflows
Standard Protocol for Reduction and Alkylation of Proteins in Solution
This protocol provides a general framework for the reduction and subsequent alkylation of cysteine residues in a protein sample.
-
Denaturation and Reduction:
-
Resuspend the protein sample (e.g., 10-20 µg) in a denaturing buffer such as 8 M Urea in 100 mM Tris-HCl, pH 8.5.[9]
-
Add a reducing agent, such as DTT to a final concentration of 5 mM or TCEP to a final concentration of 10 mM.[8][10]
-
Incubate at 56°C for 25-45 minutes to reduce all disulfide bonds.[8][10]
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Quenching:
-
Sample Clean-up for Downstream Analysis:
-
For subsequent enzymatic digestion, dilute the sample at least 5-fold with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.[10][14]
-
Proceed with your downstream application, such as trypsin digestion followed by mass spectrometry or click chemistry labeling.
-
Visualizing the Workflow
Caption: A typical experimental workflow involving reduction, alkylation with 2-iodo-N-(prop-2-yn-1-yl)acetamide, and subsequent downstream processing.
Mechanism of Cysteine Alkylation and Potential Side Reactions
Caption: The intended SN2 reaction with cysteine and potential off-target modifications on other nucleophilic amino acid residues.
References
-
Vaia. (n.d.). Draw a simple mechanism for the reaction of a cysteine sulfhydryl group with iodoacetamide. Retrieved from Vaia. [Link]
-
Wikipedia. (2023). Iodoacetamide. In Wikipedia. [Link]
-
Chen, Y., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 17(1), 535-543. [Link]
-
Nielsen, M. L., et al. (2008). Iodoacetamide induces lysine adducts mimicking the diglycine tag. Nature Methods, 5(6), 417-419. [Link]
-
Wang, Y., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of The American Society for Mass Spectrometry. [Link]
-
MDPI. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(8), 4584. [Link]
-
Caltech Proteome Exploration Laboratory. (n.d.). Protocols. Retrieved from Caltech. [Link]
-
PubMed. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of The American Society for Mass Spectrometry. [Link]
-
PubMed. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3792-3798. [Link]
-
Reagentia. (n.d.). 2-Iodo-n-(prop-2-yn-1-yl)acetamide (1 x 250 mg). Retrieved from Reagentia. [Link]
-
University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from UWPR. [Link]
-
Boston Children's Research. (n.d.). Useful Protocols. Retrieved from Boston Children's Research. [Link]
-
protocols.io. (n.d.). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta.... Retrieved from protocols.io. [Link]
Sources
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. vaia.com [vaia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Iodo-N-(prop-2-yn-1-yl)acetamide | 1010386-64-7 [sigmaaldrich.com]
- 13. chemscene.com [chemscene.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peptide Identification After 2-Iodo-N-(prop-2-yn-1-yl)acetamide (I-Yn) Treatment
Welcome to the technical support guide for 2-iodo-N-(prop-2-yn-1-yl)acetamide (I-Yn), a critical reagent for cysteine-reactivity profiling and chemical proteomics. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of I-Yn treatment and subsequent mass spectrometry-based peptide identification. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Foundational Knowledge: Understanding I-Yn Chemistry
2-iodo-N-(prop-2-yn-1-yl)acetamide, also known as iodoacetamide-alkyne (IA-alkyne), is a bifunctional reagent.[1] It contains:
-
An iodoacetamide (IAM) group, which acts as an electrophile to irreversibly alkylate the nucleophilic thiol group of cysteine residues.[2][3] This is the same reactive group found in standard iodoacetamide used in bottom-up proteomics.[4]
-
A terminal alkyne group, which serves as a bioorthogonal handle. This handle allows for the subsequent attachment of reporter tags (e.g., biotin-azide, fluorescent-azide) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[5][6][7][8]
This dual functionality enables the selective enrichment and identification of cysteine-containing peptides, which is invaluable for studying cysteine oxidation, identifying drug targets, and quantifying protein modifications.[9][10][11]
Core Experimental Workflow
A successful experiment relies on a robust workflow. The diagram below outlines the critical steps from sample preparation to data analysis. Understanding this sequence is key to troubleshooting effectively.
Caption: General workflow for cysteine-reactivity profiling using I-Yn.
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during I-Yn based experiments.
Category 1: Low or Incomplete Cysteine Labeling
Q: My final peptide identification rate is low, and I suspect poor labeling efficiency. What are the primary causes and how can I fix them?
A: Low labeling efficiency is a frequent issue that significantly impacts downstream results. Here’s a breakdown of potential causes and solutions:
-
Suboptimal pH: The alkylation of cysteine by iodoacetamide is highly pH-dependent. The thiol group (-SH) must be in its deprotonated, thiolate form (-S⁻) to act as an effective nucleophile.
-
Causality: The pKa of cysteine's thiol group is ~8.3. At pH values significantly below this, the thiol is protonated and less reactive.
-
Solution: Ensure your lysis and labeling buffers are maintained at a pH between 7.5 and 8.5.[4] Buffers like HEPES or Tris at these pH ranges are common.[4][12] Avoid buffers with primary amines if downstream steps are sensitive to them.
-
-
Insufficient Reduction: Disulfide bonds within or between proteins will prevent I-Yn from accessing the cysteine thiol.
-
Causality: Only free thiols can be alkylated. Oxidized cysteines forming disulfide bridges are unreactive towards I-Yn.
-
Solution: Perform a thorough reduction step prior to adding I-Yn. Use a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a thiol group and won't compete with protein thiols for I-Yn. If using DTT, a 5-10 mM concentration incubated for 30-60 minutes at 37-56°C is a good starting point.[4][12]
-
-
Reagent Degradation: I-Yn, like standard iodoacetamide, is sensitive to light and hydrolysis.
-
Causality: Degraded reagent will have lower reactivity, leading to incomplete labeling.
-
Solution: Store I-Yn powder desiccated at 2-8°C in the dark. Prepare stock solutions (e.g., in DMSO or DMF) fresh before each experiment and use them promptly.[12] Minimize exposure of the stock solution and the reaction mixture to light.[12][13]
-
-
Inadequate Reagent Concentration or Incubation Time: The reaction kinetics require sufficient concentration and time to proceed to completion.
-
Causality: The alkylation reaction follows second-order kinetics. Insufficient I-Yn concentration or time will result in an incomplete reaction.
-
Solution: A common starting point is a final I-Yn concentration of 1-2 mM, but optimization may be required. Studies have shown that concentrations up to 14 mM can increase the number of identified alkylated peptides without a significant increase in side reactions.[4] Incubate for 30-60 minutes at room temperature in the dark.[4][12][14]
-
| Parameter | Recommended Starting Condition | Key Consideration |
| pH | 7.5 - 8.5 | Critical for activating the cysteine thiol. |
| Reducing Agent | 5-10 mM DTT or 1-5 mM TCEP | Must be sufficient to break all disulfide bonds. |
| I-Yn Concentration | 1-14 mM | Must be in excess of the reducing agent (if thiol-based). |
| Temperature | Room Temperature (~25°C) | Higher temperatures can increase side reactions.[4] |
| Time | 30 - 60 minutes | Ensure reaction goes to completion. |
| Light | Protect from light | Iodoacetamide is light-sensitive.[13] |
Category 2: Poor Peptide Identification & MS/MS Data Quality
Q: I've confirmed good labeling, but my peptide identification rates after enrichment are still poor. What's going wrong in the later stages?
A: Issues at this stage often point to problems with the click chemistry, enrichment, or the mass spectrometry analysis itself.
-
Inefficient Click Chemistry (CuAAC): The covalent linkage of your biotin-azide tag to the I-Yn alkyne is a critical step.
-
Causality: The CuAAC reaction requires a Cu(I) catalyst, which is easily oxidized to the inactive Cu(II) state by oxygen.[15] Insufficient reducing agent or ligand can lead to catalyst failure.
-
Solution:
-
Use a Copper Ligand: A ligand like TBTA or BPS is essential to stabilize the Cu(I) catalyst and improve reaction efficiency.[15]
-
Use a Reducing Agent: Fresh sodium ascorbate is typically used to reduce the Cu(II) (from the CuSO₄ precursor) to the active Cu(I) state in situ.[15]
-
Deoxygenate Solutions: While not always necessary for robust in vitro reactions, deoxygenating your buffers by bubbling with nitrogen or argon can prevent premature catalyst oxidation.[15]
-
Verify Reagents: Ensure your azide-biotin tag is pure and has not degraded.
-
-
-
Inefficient Enrichment: Poor recovery of biotinylated peptides from the streptavidin resin is a common bottleneck.
-
Causality: Incomplete binding to the resin, or inefficient elution, will lead to sample loss. Non-specific binding can also increase background and suppress the signal from true positives.
-
Solution:
-
Sufficient Washing: Wash the streptavidin beads extensively with stringent buffers (e.g., containing high salt, urea, and/or detergents like SDS) to remove non-specifically bound proteins and peptides.[5]
-
Efficient Elution: Ensure your elution method is effective. If using a cleavable linker, confirm the cleavage conditions (e.g., pH, reducing agent) are optimal.[9] For standard biotin, elution requires harsh denaturing conditions which may not be compatible with all downstream workflows.
-
-
-
MS/MS Search Parameters: The large modification introduced by the I-Yn plus the biotin-azide tag can affect peptide fragmentation and requires specific search settings.
-
Causality: The mass of the modification must be correctly specified as a variable modification on cysteine. Furthermore, the large, complex modification can itself fragment in the gas phase, leading to unusual spectra that standard search algorithms may struggle to interpret.[16]
-
Solution:
-
Correct Mass Modification: Accurately calculate and specify the mass of the I-Yn adduct post-click reaction as a variable modification on cysteine in your search database (e.g., Mascot, MaxQuant, Proteome Discoverer).
-
Consider Fragmentation of the Tag: The biotin-triazole linker can produce characteristic fragment ions or neutral losses during MS/MS.[16] Some advanced search algorithms (e.g., MSFragger's labile mode) can be configured to account for these specific fragmentation patterns, which can significantly improve peptide-spectral matches (PSMs).[16]
-
Perform an Error-Tolerant Search: If you suspect unexpected modifications or side-reactions, an error-tolerant search can help identify them.[17]
-
-
Caption: A decision tree for troubleshooting low peptide identification rates.
Category 3: Off-Target Reactions and Artifacts
Q: I'm observing unexpected mass shifts on amino acids other than cysteine. What are these and how can I minimize them?
A: Iodoacetamide is known to have off-target reactivity, which can complicate data analysis.[4][18]
-
Common Off-Targets: The primary off-targets for alkylation by iodoacetamide are the side chains of methionine, lysine, histidine, and the N-terminus of the peptide.[4][19]
-
Causality: These sites are also nucleophilic, although generally less so than the cysteine thiolate. Reactivity is exacerbated by high concentrations of the alkylating agent, elevated temperatures, and prolonged incubation times.[4][19]
-
Solution:
-
Optimize I-Yn Concentration: While higher concentrations can drive the cysteine reaction to completion, they also increase off-target labeling.[4] Perform a titration experiment to find the lowest concentration that provides complete cysteine labeling.
-
Control Temperature and Time: Perform the alkylation at room temperature and avoid unnecessarily long incubation times. A 30-minute incubation is often sufficient.[4]
-
Quench the Reaction: After the desired incubation time, quench any remaining I-Yn by adding a thiol-containing reagent like DTT or 2-mercaptoethanol to a final concentration that is in excess of the initial I-Yn concentration.[4][12]
-
Database Searching: Crucially, include the potential masses of these off-target modifications as variable modifications in your database search to correctly identify affected peptides.[4][17]
-
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle I-Yn?
-
A: Store the solid powder at 2-8°C, protected from light and moisture. Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately. Avoid repeated freeze-thaw cycles.
Q2: Can I use TCEP instead of DTT as a reducing agent?
-
A: Yes, and it is often recommended. TCEP is a phosphine-based reducing agent and does not contain a thiol. This means it will not react with I-Yn, eliminating the need to precisely control the stoichiometry between the reducing agent and the alkylating agent.[4]
Q3: Is it necessary to remove excess I-Yn before protein digestion?
-
A: Yes, it is critical. Residual I-Yn can alkylate the trypsin enzyme, reducing its activity. It can also continue to cause off-target modifications. Methods to remove excess reagent include protein precipitation (e.g., with acetone or TCA), dialysis, or using molecular weight cutoff filters.[20]
Q4: My click chemistry reaction is turning into a brown precipitate. What is happening?
-
A: This is likely due to the uncontrolled precipitation of copper oxides. This can happen if the copper catalyst is not properly stabilized. Ensure you are using a copper-stabilizing ligand like TBTA and that your reagents are well-mixed.
Q5: What is the expected mass modification I should use in my MS search software?
-
A: You must calculate this precisely based on the reagents you use. The total mass will be the sum of:
-
The mass of the I-Yn molecule, minus the mass of the iodine atom that leaves during the SN2 reaction.
-
The mass of your azide-biotin (or other azide-tag) molecule.
-
Example: The propargyl-acetamide moiety added by I-Yn is C₅H₆NO, which has a monoisotopic mass of 96.04496 Da. You would then add the mass of your specific clicked-on tag to this value. Always use monoisotopic masses for high-resolution MS data.
-
References
-
Suttapitugsakul, S., Xiao, H., Smeekens, J., & Wu, R. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2613-2623. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy | Request PDF. Retrieved from ResearchGate. [Link]
-
Zhang, H., et al. (2013). The impact of amidination on peptide fragmentation and identification in shotgun proteomics. Journal of Proteome Research, 12(9), 4102-4112. [Link]
-
Suttapitugsakul, S., Xiao, H., Smeekens, J., & Wu, R. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2613-2623. [Link]
-
MDPI. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 2045. [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158. [Link]
-
Abo, M., et al. (2018). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Cell Chemical Biology, 25(3), 344-353.e6. [Link]
-
Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell, 163(7), 1567. [Link]
-
Abo, M., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Cell Chemical Biology, 25(3), 344-353.e6. [Link]
-
ResearchGate. (n.d.). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Retrieved from ResearchGate. [Link]
-
University of Washington. (2011). Protein Reduction, Alkylation, Digestion. UW Proteomics Resource. [Link]
-
Phenomenex. (2025). Peptide Mapping Sample Preparation - Good Practices for Tryptic Digests. Retrieved from Phenomenex. [Link]
-
MDPI. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5368. [Link]
-
Le-Trilling, V. T. K., et al. (2009). Monitoring in vivo reversible cysteine oxidation in proteins using ICAT and mass spectrometry. Nature Protocols, 4(8), 1163-1173. [Link]
-
MDPI. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5368. [Link]
-
Hansen, R. E., et al. (2009). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 386(2), 177-184. [Link]
-
Chen, Y., et al. (2023). Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation. Journal of the American Society for Mass Spectrometry, 34(11), 2539-2549. [Link]
-
bioRxiv. (2026). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. Retrieved from bioRxiv. [Link]
-
ResearchGate. (n.d.). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling | Request PDF. Retrieved from ResearchGate. [Link]
-
MDPI. (2017). A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. Proteomes, 5(2), 12. [Link]
-
MDPI. (2021). Click Reaction in Chemical Proteomics. Encyclopedia, 1(4), 1018-1033. [Link]
-
ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Retrieved from Wikipedia. [Link]
-
Gevaert, K., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 17(15), 1645-1651. [Link]
-
ResearchGate. (2014). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. Retrieved from ResearchGate. [Link]
-
PreScouter. (2025). Addressing Proteomics Challenges: Enhancing Sample Preparation Techniques. Retrieved from PreScouter. [Link]
Sources
- 1. 2-iodo-N-(prop-2-yn-1-yl)acetamide | 1010386-64-7 [chemicalbook.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 13. mdpi.com [mdpi.com]
- 14. lab.rockefeller.edu [lab.rockefeller.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. SP Tip: Peptide Mapping Sample Preparation | Phenomenex [discover.phenomenex.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Protein Labeling with 2-iodo-N-(prop-2-yn-1-yl)acetamide via Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification of interactions between small molecules and their protein targets is fundamental. Covalent labeling, a cornerstone of chemical proteomics, provides a powerful lens to probe these interactions directly within complex biological systems.[1] Among the arsenal of chemical tools, 2-iodo-N-(prop-2-yn-1-yl)acetamide, hereafter referred to as iodoacetamide-alkyne (IAA), has emerged as a workhorse reagent for its ability to selectively target cysteine residues and introduce a bioorthogonal alkyne handle for downstream analysis.[2][3]
This guide provides an in-depth comparison of IAA with alternative cysteine-reactive probes and details a self-validating experimental workflow using mass spectrometry (MS) to confirm successful protein labeling. We will explore the causality behind key experimental choices, ensuring a robust and reproducible methodology for your research.
The Chemistry of Cysteine Targeting with Iodoacetamide-Alkyne
The utility of IAA is rooted in its two key functional components: the iodoacetamide "warhead" and the propargyl (alkyne) "handle". The iodoacetamide group is a classic electrophile that reacts with the highly nucleophilic thiol group of cysteine residues via an SN2 alkylation reaction.[4][5] This reaction forms a stable thioether bond, covalently and irreversibly linking the probe to the protein.
The true power of IAA lies in its alkyne handle. This small, biologically inert functional group serves as a platform for bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[6][7][8] This allows for the specific attachment of reporter molecules, such as biotin for affinity purification or fluorophores for imaging, after the initial protein labeling event. This two-step approach grants experimental flexibility and allows the initial labeling to occur in complex environments, including living cells, with the reporter tag being added later under more controlled in vitro conditions.
Figure 1. Reaction mechanism of cysteine alkylation by Iodoacetamide-Alkyne (IAA).
Comparative Analysis of Cysteine-Reactive Probes
While IAA is a robust tool, the choice of a labeling reagent should be a deliberate one, based on the specific experimental goals. Other classes of cysteine-reactive electrophiles, such as maleimides and acrylamides, offer different reactivity profiles and adduct stabilities.[9] Understanding these differences is critical for experimental design and data interpretation.
| Feature | Iodoacetamide-Alkyne (IAA) | Maleimides | Acrylamides |
| Reaction Mechanism | SN2 Alkylation | Michael Addition | Michael Addition |
| Adduct Stability | Highly stable thioether bond. | Can undergo retro-Michael addition (reversible), especially at higher pH, leading to label loss. Hydrolytically labile.[9] | Forms a stable thioether bond, generally considered more stable than the maleimide adduct. |
| Reactivity | Moderately fast reaction kinetics.[9] Generally less reactive than maleimides. | Very high reactivity towards thiols, often leading to faster labeling kinetics. | Reactivity can be tuned by modifying the acrylamide scaffold.[2] Generally less reactive than maleimides. |
| Specificity | High specificity for cysteine. Potential off-target reactions with methionine, lysine, and histidine at high concentrations or pH.[4] | Highly specific for thiols at neutral pH. Can react with lysines at higher pH. | High specificity for cysteine. |
| Key Advantages | Stable adduct, well-characterized reactivity, widely used in chemoproteomics.[3] | Fast reaction kinetics are ideal for capturing transient events or for proteins with low abundance. | Stable adduct, and its reactivity can be fine-tuned for specific applications.[2] |
| Key Limitations | Slower reaction kinetics compared to maleimides may not be suitable for all applications.[9] | Potential for label reversal and hydrolysis can complicate quantitative studies.[9] | Can be less reactive than iodoacetamides and maleimides, requiring longer incubation times or higher concentrations. |
Mass Spectrometry Workflow for Validating IAA Labeling
A rigorous MS-based workflow is essential to confirm that labeling has occurred and to identify the specific sites of modification. This process can be broken down into five key stages, from initial labeling to final data analysis.
Figure 2. General experimental workflow for validating IAA protein labeling via mass spectrometry.
Experimental Protocol: Step-by-Step Validation
This protocol provides a generalized framework. Researchers must optimize concentrations, incubation times, and buffer conditions for their specific protein or proteome of interest.
1. Protein Labeling with Iodoacetamide-Alkyne (IAA)
-
Objective: To covalently attach the IAA probe to cysteine residues on the target protein(s).
-
Protocol:
-
Sample Preparation: Prepare your protein sample (purified protein or cell lysate) in a suitable buffer.
-
Causality: Phosphate-buffered saline (PBS) or HEPES are excellent choices. Critically, avoid buffers containing primary amines, such as Tris, as they can interfere with the subsequent CuAAC reaction.[6]
-
-
Reduction (Optional but Recommended): If disulfide bond status is not being investigated, reduce the protein sample with 1-5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at 37°C to ensure cysteines are in their reduced, reactive state.
-
Labeling Reaction: Add IAA to the protein sample. A final concentration of 100 µM to 1 mM is a common starting point.
-
Causality: The optimal concentration depends on the protein abundance and cysteine reactivity. A titration experiment is recommended to find the balance between efficient labeling and minimizing off-target effects.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol. Alternatively, proceed directly to protein precipitation or buffer exchange to remove excess IAA.
-
2. Biotinylation via CuAAC 'Click' Chemistry
-
Objective: To attach a biotin-azide reporter tag to the alkyne handle of the IAA-labeled protein for downstream enrichment and detection.
-
Protocol:
-
Prepare Click-Chemistry Reagents:
-
Biotin-Azide (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 50 mM stock in water)
-
Copper reductant, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock in water)
-
Reducing agent, e.g., Sodium Ascorbate (freshly prepared 100 mM stock in water)
-
-
Reaction Assembly: To your labeled protein sample, add the reagents in the following order, vortexing gently after each addition:
-
Biotin-Azide (to a final concentration of 100-200 µM)
-
THPTA (to a final concentration of 500 µM)
-
CuSO₄ (to a final concentration of 500 µM)
-
Sodium Ascorbate (to a final concentration of 5 mM)
-
-
Incubation: Incubate for 1 hour at room temperature.
-
3. Sample Preparation for Mass Spectrometry
-
Objective: To digest the labeled protein into peptides suitable for MS analysis.
-
Protocol:
-
Protein Denaturation & Digestion:
-
Precipitate the protein using cold acetone or methanol to remove interfering click chemistry reagents.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).
-
Reduce remaining disulfide bonds with DTT and alkylate with iodoacetamide (non-alkyne version) to cap any previously unlabeled cysteines.
-
Dilute the urea to <2 M and add trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.
-
-
Peptide Desalting: Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents prior to MS analysis.
-
4. LC-MS/MS Analysis and Data Interpretation
-
Objective: To separate, identify, and sequence the modified peptides.
-
Workflow: The desalted peptides are injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Full MS Scan (MS1): The mass spectrometer scans for all peptide precursor ions. The instrument will detect the peptide of interest with a specific mass increase corresponding to the IAA modification plus the biotin-azide tag.
-
Tandem MS Scan (MS/MS or MS2): The instrument isolates a specific precursor ion, fragments it, and measures the masses of the resulting fragment ions.
-
-
Validation Signature: In the MS/MS spectrum, the sequence of the peptide can be determined from the fragment ions (b- and y-ions). The key validation is observing a mass shift on a cysteine-containing fragment ion that precisely matches the mass of the covalently attached IAA-biotin adduct.[3] Database search algorithms are used to automatically match these experimental spectra to theoretical peptide sequences, with the modification defined as a variable on cysteine residues.[10]
| Modification Step | Reagent Added | Expected Mass Shift on Cysteine (Da) |
| Alkylation Only | 2-iodo-N-(prop-2-yn-1-yl)acetamide | +125.011 Da |
| Alkylation + Click Reaction | IAA + a common Biotin-PEG4-Azide | +543.264 Da (125.011 + 418.253) |
Note: The exact mass of the biotin-azide will vary depending on the specific reagent and linker used. Always confirm the molecular weight of your chosen click reagent.
Applications in Target Engagement and Quantitative Proteomics
This workflow is not merely for confirming a reaction; it is a powerful platform for quantitative biological inquiry.[11] By incorporating isotopic labeling strategies (e.g., SILAC) or isobaric tags (e.g., TMT), researchers can perform competitive profiling experiments.[2]
In a typical target engagement experiment, a biological system is treated with a potential covalent inhibitor before labeling with IAA. A decrease in IAA labeling at a specific cysteine site compared to a control group indicates that the inhibitor is occupying that site, providing direct evidence of target engagement.[11][12] This quantitative chemoproteomic approach is invaluable for validating drug candidates and understanding their mechanism of action on a proteome-wide scale.[12]
Conclusion
Validating protein labeling with 2-iodo-N-(prop-2-yn-1-yl)acetamide is a multi-step process that hinges on careful chemical execution and rigorous mass spectrometric analysis. By understanding the underlying chemistry, comparing IAA to alternative reagents, and following a self-validating workflow, researchers can confidently identify modification sites and leverage this powerful tool for advanced applications in drug discovery and chemical biology. The combination of covalent cysteine targeting, bioorthogonal click chemistry, and high-resolution mass spectrometry provides an unparalleled window into the covalent landscape of the proteome.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]
-
Kovács, L., et al. (2025). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. ACS Chemical Biology. [Link]
-
Vinogradova, E. V., et al. (2015). Determining target engagement in living systems. Nature Chemical Biology, 11(12), 958-965. [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences Blog. [Link]
-
Kasper, P. T., & Zondlo, N. J. (2020). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of the American Society for Mass Spectrometry, 31(10), 2029-2043. [Link]
-
Hulce, J. J., et al. (2023). Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation. Journal of the American Society for Mass Spectrometry, 34(3), 447-457. [Link]
-
ResearchGate. (n.d.). Workflow for covalent labeling and mass-spectrometry (MS) approaches... ResearchGate. [Link]
-
Parker, C. G., & Cravatt, B. F. (2015). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 32(4), 485-496. [Link]
-
MDPI. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5307. [Link]
-
bioRxiv. (2023). A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. bioRxiv. [Link]
-
ACS Publications. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. [Link]
-
PNAS. (2010). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. Proceedings of the National Academy of Sciences, 107(20), 9171-9176. [Link]
-
Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 623-637. [Link]
-
Evotec. (2024). Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics. Evotec. [Link]
-
National Institutes of Health. (2025). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. PMC. [Link]
-
bioRxiv. (2026). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv. [Link]
-
American Society for Mass Spectrometry. (2024). Covalent Labeling Automated Data Analysis Platform for High Throughput in R (coADAPTr): A Proteome-Wide Data Analysis Platform for Covalent Labeling Experiments. Journal of the American Society for Mass Spectrometry. [Link]
-
MDPI. (2026). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. International Journal of Molecular Sciences, 27(5), 2079. [Link]
-
Scholars@Duke. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry, 375(2), 187-195. [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Wikipedia. [Link]
-
ResearchGate. (n.d.). Cysteine reactivity surveyed by Iodoacetamide labeling (A)... ResearchGate. [Link]
-
MDPI. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1996. [Link]
-
ScienceDirect. (2025). MeCAT - New iodoacetamide reagents for metal labeling of proteins and peptides. Journal of Proteomics. [Link]
-
PubMed. (2011). MeCAT--new iodoacetamide reagents for metal labeling of proteins and peptides. Journal of Proteomics, 74(10), 2296-2308. [Link]
-
National Institutes of Health. (n.d.). Validation of Protein Acetylation by Mass Spectrometry. PMC. [Link]
-
Longdom Publishing. (n.d.). Protein Biomarker Validation: A Mass Spectrometry Approach. Journal of Analytical & Bioanalytical Techniques. [Link]
Sources
- 1. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics - Evotec [evotec.com]
Comparing 2-iodo-N-(prop-2-yn-1-yl)acetamide with traditional iodoacetamide.
Executive Summary
This guide provides a technical comparison between the traditional cysteine alkylating agent Iodoacetamide (IA) and its bioorthogonal analog, 2-iodo-N-(prop-2-yn-1-yl)acetamide (commonly referred to as IA-alkyne or N-propargyl iodoacetamide ).
While both reagents share the same fundamental electrophilic warhead (iodoacetamide) for modifying cysteine residues, their applications diverge significantly:
-
Iodoacetamide (IA) is the industry standard for global cysteine blocking during protein denaturation and digestion, preventing disulfide bond scrambling in bottom-up proteomics.
-
IA-alkyne is a specialized chemical probe for Activity-Based Protein Profiling (ABPP) . It serves as a "scout" for hyper-reactive and functional cysteines, enabling the enrichment and identification of ligandable sites via downstream Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry).
Chemical Identity & Mechanism
Both compounds rely on an SN2 nucleophilic substitution mechanism where the thiolate anion of a cysteine residue attacks the alpha-carbon of the acetamide, displacing iodide.[1]
Structural Comparison
| Feature | Iodoacetamide (IA) | IA-alkyne |
| IUPAC Name | 2-iodoacetamide | 2-iodo-N-(prop-2-yn-1-yl)acetamide |
| Formula | C₂H₄INO | C₅H₆INO |
| M.W. | 184.96 g/mol | 223.01 g/mol |
| Functional Group | Primary amide (-CONH₂) | Secondary amide with terminal alkyne (-CONH-CH₂-C≡CH) |
| Net Mass Shift (Δm) | +57.02 Da (Carbamidomethyl) | +96.04 Da (Propargylacetamido) |
| Downstream Utility | None (Endpoint modification) | Click Chemistry (Conjugation to Biotin/Fluorophores) |
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway for cysteine alkylation. While IA stops at the Thioether Adduct stage, IA-alkyne allows for subsequent functionalization via Click chemistry.
Performance & Application Comparison
Reactivity and Specificity
-
Iodoacetamide (IA): Highly reactive.[2] In standard proteomics, it is used in excess (e.g., 10–50 mM) under denaturing conditions to force alkylation of all cysteines (buried and exposed).
-
IA-alkyne: Designed to probe reactivity .[3][4][5][6] It is typically used at lower concentrations (10–100 µM) in native lysates or live cells. Under these conditions, it preferentially labels "hyper-reactive" cysteines (often catalytic or regulatory sites) that exist as nucleophilic thiolates at physiological pH.
-
Note: While the alkyne group adds slight steric bulk, IA-alkyne retains a reactivity profile very similar to IA, making it an excellent surrogate for mapping sites sensitive to IA inhibition.
-
Permeability and Toxicity
-
Cell Permeability: Both reagents are cell-permeable.
-
Cytotoxicity: Both are toxic if incubated for long periods. However, IA-alkyne is frequently used in in situ experiments (live cells treated for 0.5–1 hour) to capture the native "cysteinome" before lysis.
Quantitative Mass Spectrometry
-
IA (Standard): Used in Label-Free Quantification (LFQ) or TMT workflows as a static modification.
-
IA-alkyne (isoTOP-ABPP): Used in Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) .[7][4][8][9]
-
Workflow: Two biological states are labeled with IA-alkyne. One is clicked to a "Light" biotin tag, the other to a "Heavy" biotin tag. Samples are mixed, enriched on streptavidin, and digested. The ratio of Light:Heavy peptides indicates the relative reactivity of that cysteine between the two states.
-
Experimental Protocols
Protocol A: Standard Cysteine Blocking (Iodoacetamide)
For global proteomics (bottom-up).
-
Lysis & Denaturation: Lyse cells in buffer containing SDS or Urea (e.g., 8M Urea, 50 mM Tris, pH 8.0).
-
Reduction: Add DTT (final 5–10 mM) or TCEP. Incubate at 37°C for 30–60 min to break disulfide bonds.
-
Alkylation: Add Iodoacetamide (IA) to a final concentration of 10–50 mM (2–5x excess over reducing agent).
-
Critical: Incubate in the DARK at room temperature for 20–30 minutes. (Light induces iodine radical formation, leading to off-target alkylation of Tyr/His).
-
-
Quenching: Add excess DTT or acidify to stop the reaction.
-
Digestion: Dilute urea to <1M and proceed with Trypsin digestion.
Protocol B: Cysteine Reactivity Profiling (IA-alkyne)
For identifying functional cysteines via ABPP.
-
Labeling (Native):
-
In Lysate: Prepare proteome (1 mg/mL in PBS). Add IA-alkyne (100 µM final). Incubate 1 hour at RT.
-
In Live Cells: Treat cells with IA-alkyne (10–50 µM) in media for 1 hour. Wash x3 with PBS, then lyse.
-
-
Click Chemistry (CuAAC):
-
Add reagents in order:
-
Azide-Tag (e.g., Biotin-Azide or TAMRA-Azide, 100 µM).
-
TCEP (1 mM fresh).
-
TBTA Ligand (100 µM).
-
CuSO₄ (1 mM).
-
-
Incubate 1 hour at RT with gentle vortexing.
-
-
Precipitation: Precipitate proteins (MeOH/CHCl₃ or Acetone) to remove excess reagents.
-
Enrichment: Redissolve protein pellet. Incubate with Streptavidin-agarose beads (2–4 hours).
-
Wash & Digest: Wash beads stringently (SDS, Urea). Perform on-bead trypsin digestion to release non-cysteine peptides (discard) or digest and elute cysteine-peptides if using a cleavable linker (e.g., TEV-biotin).
Workflow Visualization (isoTOP-ABPP)
Figure 2: Workflow for Activity-Based Protein Profiling using IA-alkyne.
Data Analysis & Interpretation
When analyzing Mass Spectrometry data, ensure your search engine parameters (MaxQuant, Proteome Discoverer) are set correctly for the specific reagent used.
| Parameter | Iodoacetamide (Standard) | IA-alkyne (Probe Only) | IA-alkyne (Enriched/Clicked) |
| Modification Name | Carbamidomethyl (C) | Propargylacetamido (C) | Depends on Tag (e.g., TEV-Biotin) |
| Composition | C₂H₃NO | C₅H₆NO | C₅H₆NO + Tag Formula |
| Mass Shift | +57.0215 Da | +96.0450 Da | +400–800 Da (Typical) |
| Type | Fixed Modification | Variable Modification | Variable Modification |
Note on "Probe Only": In some competitive ABPP experiments, you may look for the absence of the IA-alkyne label (due to competition by a drug). In others, you might elute the intact probe-modified peptide. Always verify the exact mass of the "clicked" product if the tag remains attached.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link
- Seminal paper establishing the use of IA-alkyne for proteome-wide cysteine ligandability mapping.
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. Link
- Describes the isoTOP-ABPP method using IA-alkyne to identify hyper-reactive cysteines.
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link
- Foundational work on using alkyne-tagged probes and click chemistry for protein profiling.
-
Abo, M., & Weerapana, E. (2015). "Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling." Methods in Molecular Biology. Link
- Protocol for using heavy/light IA-alkyne probes for quantit
-
Nielsen, M. L., et al. (2008).[10] "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry." Nature Methods. Link
- Highlighting the importance of correct alkylation protocols (standard IA) to avoid artifacts.
Sources
- 1. sfrbm.org [sfrbm.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Monitoring Fe-S cluster occupancy across the E. coli proteome using chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2019067741A1 - Conjugated proteins and uses thereof - Google Patents [patents.google.com]
- 8. vividion.com [vividion.com]
- 9. mdpi.com [mdpi.com]
- 10. Scholars@Duke publication: Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. [scholars.duke.edu]
Cysteine Labeling Mastery: 2-Iodo-N-(prop-2-yn-1-yl)acetamide vs. N-Ethylmaleimide
As a Senior Application Scientist in chemical proteomics, I frequently consult on assay design for target deconvolution and redox profiling. A recurring and critical decision is the selection of the correct cysteine-reactive probe. Because of its unique nucleophilicity, cysteine is a prime target for both Activity-Based Protein Profiling (ABPP) and post-translational modification (PTM) mapping. However, treating all alkylating agents as interchangeable is a fundamental error that leads to false positives and compromised datasets.
This guide objectively compares two foundational reagents—2-iodo-N-(prop-2-yn-1-yl)acetamide (IA-alkyne) and N-ethylmaleimide (NEM) —detailing the causality behind their selection, their kinetic profiles, and field-proven experimental workflows.
Mechanistic Foundations & Causality
To design a robust proteomic experiment, you must align the chemical mechanism of your probe with your biological objective.
2-Iodo-N-(prop-2-yn-1-yl)acetamide (IA-Alkyne): IA-alkyne operates via a bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion of a reactive cysteine attacks the α-carbon of the iodoacetamide group, displacing the iodide leaving group. The moderate reaction kinetics of this SN2 process are highly advantageous for ABPP: they allow researchers to titrate the probe to selectively label hyper-reactive, low-pKa cysteines (such as enzyme active sites) without saturating the entire cellular cysteinome. Furthermore, the terminal alkyne provides a minimal steric footprint, ensuring excellent cell permeability, and serves as a bioorthogonal handle for downstream[1].
N-Ethylmaleimide (NEM): NEM reacts via a Michael addition, where the thiolate attacks the α,β-unsaturated carbonyl of the maleimide ring. This reaction is exceptionally fast at physiological and slightly acidic pH (6.5–7.5). In redox proteomics, cell lysis exposes the proteome to atmospheric oxygen, risking the rapid, artifactual oxidation of free thiols. NEM is selected over iodoacetamides for the initial blocking step because its rapid kinetics effectively "freeze" the native in vivo redox state by capping free thiols before disulfide scrambling can occur—a principle foundational to [2].
Quantitative Performance Comparison
The following table summarizes the physicochemical and kinetic differences that dictate the utility of each reagent.
| Feature | 2-iodo-N-(prop-2-yn-1-yl)acetamide (IA-Alkyne) | N-ethylmaleimide (NEM) |
| Reaction Mechanism | Bimolecular nucleophilic substitution (SN2) | Michael addition |
| Reaction Kinetics | Moderate (k ~ 1-10 M⁻¹s⁻¹) | Very Fast (k > 10³ M⁻¹s⁻¹) |
| Optimal pH | 7.5 – 8.0 | 6.5 – 7.5 |
| Primary Application | Activity-Based Protein Profiling (ABPP), Target ID | Rapid thiol blocking, Redox state preservation |
| Reversibility | Irreversible (Stable thioether bond) | Irreversible (Thioether bond; ring can hydrolyze) |
| Mass Shift (Da) | +195.03 | +125.05 |
| Bioorthogonal Handle | Yes (Terminal Alkyne for Click Chemistry) | No |
Visualizing the Labeling Logic
Logical relationship of cysteine labeling via IA-alkyne (SN2) and NEM (Michael addition).
Self-Validating Experimental Protocols
Comparative workflows for IA-alkyne ABPP and NEM-based redox profiling.
Protocol A: Activity-Based Protein Profiling (isoTOP-ABPP) using IA-Alkyne
Objective : Profile hyper-reactive cysteines in live cells. Causality : The alkyne tag requires a secondary click reaction but allows the initial labeling to occur in vivo with minimal steric hindrance, capturing the true physiological reactivity of the cysteinome.
-
In Situ Labeling : Treat live cells with 100 μM IA-alkyne for 1 hour at 37°C.
-
Self-Validation Step: Include a control sample pre-treated with 1 mM unlabeled iodoacetamide for 30 minutes prior to IA-alkyne addition. This confirms specificity; the pre-treated sample should yield no subsequent click-enrichment.
-
-
Lysis : Wash cells with cold PBS and lyse in 1% NP-40 buffer (pH 7.5).
-
CuAAC (Click Chemistry) : To 1 mg/mL of lysate, sequentially add 100 μM biotin-azide, 1 mM TCEP, 100 μM TBTA, and 1 mM CuSO4. React for 1 hour at room temperature.
-
Causality: TCEP must be added before CuSO4 to reduce Cu(II) to the catalytically active Cu(I) while simultaneously preventing Cu(II)-induced protein oxidation.
-
-
Enrichment : Precipitate proteins using a methanol/chloroform extraction to remove excess click reagents. Resuspend the pellet in 0.2% SDS and incubate with streptavidin-agarose beads for 2 hours.
-
Digestion & Elution : Perform on-bead tryptic digestion. Elute biotinylated peptides (or utilize a cleavable linker) for [3].
Protocol B: Redox State Preservation using NEM
Objective : Block free cysteines to profile reversible oxidative modifications (e.g., S-nitrosylation or disulfide formation). Causality : NEM is chosen over iodoacetamide because its vastly superior kinetics at pH 6.8 prevent post-lysis oxidation artifacts, which are the primary source of false positives in redox proteomics.
-
Rapid Lysis & Blocking : Lyse cells directly in a denaturing buffer (6M urea, 1% SDS, 100 mM Tris-HCl, pH 6.8) containing 50 mM NEM. Incubate in the dark for 30 minutes.
-
Self-Validation Step: Run a parallel sample without NEM to monitor the extent of artifactual oxidation during sample preparation.
-
-
Desalting : Remove unreacted NEM using pre-equilibrated Zeba spin desalting columns or acetone precipitation.
-
Causality: Complete removal of NEM is critical. Any residual NEM will irreversibly block the specific oxidized cysteines you intend to liberate and tag in the subsequent steps.
-
-
Reduction : Treat the desalted lysate with 10 mM DTT (for global disulfide reduction) or a specific reductant like 1 mM ascorbate (for S-nitrosylation) for 1 hour.
-
Secondary Labeling : Label the newly liberated thiols with a heavy-isotope tag (e.g., heavy iodoTMT) or a biotinylated probe.
-
Analysis : Digest the sample with trypsin and analyze via LC-MS/MS to quantify the[4].
References
-
Abo, M., Li, C., & Weerapana, E. (2018). "Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling." Molecular Pharmaceutics. URL:[Link]
-
Wright, M. H., & Sieber, S. A. (2016). "Chemical proteomics approaches for identifying the cellular targets of natural products." Natural Product Reports. URL:[Link]
-
Guo, J., et al. (2014). "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." Journal of the American Society for Mass Spectrometry. URL:[Link]
-
Reardon, P. N., et al. (2018). "Chemical methods for mapping cysteine oxidation." Chemical Society Reviews. URL:[Link]
Sources
- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 2. Chemical methods for mapping cysteine oxidation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00607A [pubs.rsc.org]
- 3. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Analysis: 2-Iodo-N-(prop-2-yn-1-yl)acetamide vs. Amino Acid Side Chains
Executive Summary
2-iodo-N-(prop-2-yn-1-yl)acetamide (commonly referred to as IA-alkyne or Iodoacetamide-alkyne ) is a high-performance electrophilic probe widely used in Activity-Based Protein Profiling (ABPP) and chemoproteomics. Its core utility lies in its ability to covalently tag cysteine residues with an alkyne handle, enabling subsequent bioorthogonal ligation (CuAAC) to reporter molecules.
However, the "gold standard" status of iodoacetamide derivatives often masks a critical technical reality: reactivity is not selectivity. While designed for thiols, IA-alkyne exhibits distinct cross-reactivity profiles with other nucleophilic amino acids—specifically Lysine, Histidine, and the N-terminus—depending heavily on pH and stoichiometry.
This guide provides a rigorous technical analysis of these off-target events, comparing IA-alkyne against alternative alkylating agents (Chloroacetamide, Acrylamide) to empower researchers with the data needed for precise experimental design.
Mechanistic Foundation
To understand cross-reactivity, one must first understand the driving force of the reaction. IA-alkyne functions via an SN2 nucleophilic substitution .
-
Primary Mechanism: The thiolate anion (Cys-S⁻) attacks the alpha-carbon of the acetamide, displacing the iodide leaving group.
-
The Driver: Iodide is an excellent leaving group (weak base, large atomic radius), making the electrophilic carbon highly reactive.
-
The Risk: This high reactivity lowers the activation energy barrier for attacking less nucleophilic species (amines, imidazoles), particularly when the primary target (cysteine) is saturated or when pH conditions favor the deprotonation of off-targets.
Visualization: Reaction Pathways & Competition
The following diagram illustrates the kinetic competition between the desired Cysteine labeling and off-target alkylation events.
Figure 1: Kinetic competition pathways. Green indicates the desired high-rate pathway; red/yellow indicate pH-dependent off-target risks.
Comparative Cross-Reactivity Analysis
The "Diglycine" Mimic Artifact (Lysine)
A critical, often overlooked artifact in proteomics is the reaction of IA-alkyne with Lysine residues.
-
Observation: Double alkylation of the Lysine epsilon-amino group or the N-terminus.
-
Mass Shift: The addition of -CH2-CONH2 (carbamidomethylation) mimics the mass of a Glycine-Glycine (diGly) ubiquitin remnant tag in certain mass spec workflows if not carefully assigned.
-
Condition: Occurs significantly at pH > 8.5 or with high molar excess (>50x) .[1]
Performance Matrix: IA-alkyne vs. Alternatives
The following table synthesizes experimental data comparing IA-alkyne with its chloro- analog and acrylamide derivatives.
| Feature | IA-Alkyne (Iodo-) | CAA-Alkyne (Chloro-) | Acrylamide-Alkyne |
| Reactivity (k) | High (Fast kinetics) | Medium (Slower, requires higher conc.) | Low/Medium (Michael Addition) |
| Cys Selectivity | Moderate to High (pH dependent) | Very High | High |
| Lysine Cross-Rxn | Risk at pH > 8.0 | Minimal | Minimal |
| Histidine Cross-Rxn | Moderate (pH > 6.5) | Low | Low |
| Met Oxidation | Low | High (Side effect of reagents) | Low |
| Ideal pH Range | 7.0 - 7.5 | 7.5 - 8.5 | 7.5 - 8.5 |
| Rec. Time | 30 - 60 min | 1 - 2 hours | 1 - 4 hours |
Expert Insight:
"While Chloroacetamide (CAA) is often touted for higher specificity, its slower kinetics can be detrimental when capturing transient biological states. IA-alkyne remains the preferred choice for pulse-labeling in live cells, provided the concentration is kept < 100 µM and reaction time < 1 hour."
Experimental Validation Protocols
To ensure data integrity, you must validate the specificity of IA-alkyne in your specific biological system.
Protocol A: pH-Dependent Selectivity Titration
Objective: Determine the maximum pH threshold before Lysine alkylation compromises data.
-
Preparation: Prepare 3 aliquots of cell lysate (1 mg/mL).
-
Buffering: Adjust aliquots to pH 7.0, 8.0, and 9.0 using HEPES/TEAB.
-
Labeling: Add IA-alkyne (50 µM final) to all samples.
-
Incubation: Incubate for 1 hour at Room Temp (RT) in the dark.
-
Quenching: Add 10 mM DTT immediately to stop the reaction.
-
Analysis: Perform CuAAC with a biotin-azide, digest with Trypsin, and analyze via LC-MS/MS.
-
Data Check: Search for "+57.02" modification on Lysine.
-
Pass Criteria: < 1% Lysine modification at pH 7.0-8.0.
-
Fail Criteria: > 5% Lysine modification indicates loss of specificity.
-
Protocol B: Competitive ABPP (Selectivity Check)
Objective: Confirm Cys-targeting by competing with a known Cys-alkylator (e.g., NEM).
-
Pre-treatment: Treat Lysate A with NEM (1 mM) for 30 min; Lysate B with DMSO (Control).
-
Labeling: Treat both with IA-alkyne (10 µM) for 1 hour.
-
Readout: If IA-alkyne signal (fluorescence or MS intensity) is abolished in Lysate A, the probe is selectively targeting Cysteine. Residual signal indicates off-target reactivity (likely Lys/His/Tyr).
Optimized Chemoproteomic Workflow
The following workflow integrates the self-validating steps described above.
Figure 2: Optimized ABPP workflow minimizing off-target artifacts.
References
-
Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 2010. [Link]
- Foundational text on using IA-alkyne for reactivity profiling.
-
Nielsen, M.L., et al. "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry." Nature Methods, 2008. [Link]
- Key reference for the "diglycine" lysine artifact.
-
Schilling, M., et al. "Monitoring the specific cysteine reactivity of chloroacetamide and iodoacetamide derivatives."[2] Journal of Proteome Research, 2019. [Link]
- Compar
-
Hacker, S.M., et al. "Global profiling of amino acid reactivity with electrophilic probes." Nature Chemistry, 2017. [Link]
-
Comprehensive analysis of electrophile selectivity across the proteome.[3]
-
Sources
- 1. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
Evaluating the impact of 2-iodo-N-(prop-2-yn-1-yl)acetamide on protein structure and function
Executive Summary
2-iodo-N-(prop-2-yn-1-yl)acetamide (commonly referred to as IA-alkyne or N-propargyl-2-iodoacetamide ) is a bifunctional chemical probe designed for the global profiling of cysteine reactivity.[1] Unlike standard alkylating agents that merely "cap" cysteines to prevent oxidation, IA-alkyne introduces a bioorthogonal propargyl handle, enabling the selective enrichment and identification of hyper-reactive cysteines via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide evaluates its performance relative to standard Iodoacetamide (IA), Chloroacetamide derivatives, and Maleimides, focusing on chemoselectivity, structural perturbation, and its application in isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling).
Part 1: Mechanism of Action & Chemical Properties
The Dual-Function Warhead
IA-alkyne operates through a two-step mechanism essential for chemoproteomics:
-
Covalent Labeling (
): The iodoacetamide group undergoes nucleophilic substitution with the thiolate anion ( ) of a cysteine residue. The iodine is an excellent leaving group, driving rapid irreversible alkylation. -
Bioorthogonal Ligation (CuAAC): The terminal alkyne remains inert in biological systems until reacted with an azide-functionalized reporter (e.g., biotin-azide) in the presence of a Cu(I) catalyst.
Reaction Mechanism Diagram
Caption: The two-stage labeling process: Irreversible alkylation of cysteine followed by copper-catalyzed click chemistry for reporter attachment.
Part 2: Comparative Performance Analysis
The choice of probe dictates the depth and accuracy of the proteomic dataset. While IA-alkyne is the gold standard for reactivity profiling , it faces competition from other chemotypes.
Table 1: Comparative Evaluation of Cysteine-Reactive Probes[2]
| Feature | IA-Alkyne (Subject) | Standard Iodoacetamide (IA) | Chloroacetamide-Alkyne | Maleimides |
| Reactivity | High (Fast kinetics) | High (Standard reference) | Moderate (Slower, requires higher conc.) | Very High (Michael addition) |
| Selectivity | Good (pH < 8.0); Promiscuous at >1mM [1] | Good; Off-targets Lys/His at high pH | Excellent (Fewer off-targets) | Moderate (Cross-reacts with amines at pH > 8) |
| Stability | Irreversible (Thioether) | Irreversible (Thioether) | Irreversible (Thioether) | Reversible (Thiosuccinimide hydrolysis) |
| Structural Footprint | Small linear handle (Propargyl) | Minimal (Carbamidomethyl) | Small linear handle | Bulky (Rigid ring structure) |
| Primary Use | ABPP / Ligandability Screening | Mass Spec Blocking | Specificity-demanding profiling | Site-specific conjugation |
Critical Analysis: Reactivity vs. Selectivity[3]
-
The "Goldilocks" Zone: IA-alkyne strikes a balance between reactivity and stability. Unlike maleimides, which can undergo retro-Michael addition or ring hydrolysis (complicating quantification), the thioether bond formed by IA-alkyne is chemically stable during harsh MS sample preparation (reduction/alkylation/digestion) [2].
-
Off-Target Risks: At concentrations >100 µM or pH >8.0, IA-alkyne (like standard IA) can alkylate Lysine and Histidine residues or the N-terminus. Chloroacetamide-alkyne is often cited as a superior alternative for minimizing these off-target events, though it requires longer incubation times due to the poorer leaving group (Cl vs I) [3].
Part 3: Impact on Protein Structure & Function
Structural Perturbation
The introduction of the propargyl group adds steric bulk compared to the native cysteine or a standard carbamidomethylated cysteine.
-
Steric Footprint: The propargyl group is linear and relatively compact. However, in deeply buried active sites, this extension can induce local conformational changes that may prevent the binding of native substrates.
-
Crystal Structure Evidence: Structural studies of cysteine proteases (e.g., Caspases) modified by similar warheads show that while the global fold remains intact, the active site loop architecture is "locked" in an inhibited state, often mimicking the transition state [4].
Functional Inhibition
IA-alkyne is not a passive observer; it is an active site inhibitor .
-
Enzyme Inhibition: It potently inhibits cysteine-dependent enzymes, including Deubiquitinases (DUBs) (e.g., UCHL3, USP14) and Cysteine Proteases (e.g., Caspase-1). The probe covalently modifies the catalytic cysteine, abolishing enzymatic activity.
-
Ligandability Screening: This inhibitory property is the basis of competitive ABPP . By pre-treating a proteome with a drug candidate and then labeling with IA-alkyne, researchers can identify if the drug blocked the probe binding. A loss of signal indicates the drug successfully engaged the target [5].
Part 4: Experimental Protocol (isoTOP-ABPP)
The isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) platform is the definitive method for using IA-alkyne to map ligandable cysteines.
Workflow Logic
-
Labeling: Reactive cysteines are labeled with IA-alkyne.[1]
-
Click Chemistry: A biotin-azide tag with a TEV-cleavable linker is attached.
-
Enrichment: Streptavidin beads capture the labeled proteome.
-
On-Bead Digestion: Trypsin removes the bulk protein, leaving only the labeled peptide bound to the bead.
-
Elution: TEV protease cleaves the linker, releasing the specific cysteine-containing peptide for MS analysis.
Detailed Workflow Diagram
Caption: The isoTOP-ABPP workflow for isolating and identifying hyper-reactive cysteines using IA-alkyne.
Protocol Validation Checks (Self-Correction)
-
Concentration Control: Do not exceed 100 µM IA-alkyne during initial labeling. Higher concentrations drastically reduce specificity, leading to false positives from Lys/His alkylation [1].
-
Click Chemistry Quenching: Ensure excess IA-alkyne is removed (via precipitation) or fully quenched before adding the click reagents, as free probe can interfere with the Cu(I) catalyst or react with the azide linker non-specifically.
-
Control Arms: Always run a "No-Probe" control to identify endogenously biotinylated proteins (e.g., Carboxylases) which are common contaminants in streptavidin enrichments.
References
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795. Link
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546. Link
- Kuljanin, M., et al. (2021). "Cysteine chemoproteomics: a primer on probe design and application.
-
Ekkebus, R., et al. (2013).[2] "On terminal alkynes that can react with active-site cysteine nucleophiles in proteases."[2][3] Journal of the American Chemical Society, 135(8), 2867–2870. Link
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-iodo-N-(prop-2-yn-1-yl)acetamide
Executive Safety Directive
2-iodo-N-(prop-2-yn-1-yl)acetamide (commonly referred to as IA-alkyne ) is a bifunctional chemical probe containing a reactive iodoacetamide warhead and a bioorthogonal alkyne handle.
The Critical Hazard: This compound is a potent irreversible alkylating agent . It does not distinguish between your target protein and the keratin/corneal proteins in your body. Upon contact, it covalently modifies cysteine residues, potentially leading to permanent sensitization (allergic dermatitis) and ocular damage.
Core Safety Rule: Treat this compound as a "skin-permeable genetic/protein modifier." All handling must occur inside a certified chemical fume hood.
Technical Hazard Analysis (Mechanism of Action)
To understand the safety requirements, one must understand the chemical mechanism.
-
The Warhead (Iodoacetamide): The carbon-iodine bond is highly susceptible to nucleophilic attack by thiols (S-H groups) via an SN2 mechanism. This reaction is irreversible.
-
Physiological Implication: If inhaled or absorbed, it depletes cellular glutathione and modifies signaling proteins, leading to cytotoxicity and immune sensitization.
-
-
The Handle (Propargyl/Alkyne): While chemically stable, this lipophilic moiety increases the compound's ability to penetrate the lipid bilayer of the skin, accelerating systemic absorption compared to hydrophilic iodoacetamide derivatives.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix for alkylating probes.
| PPE Component | Standard Protocol (Solids/Weighing) | High-Risk Protocol (Solutions/Synthesis) | Technical Rationale |
| Hand Protection | Double Nitrile (4 mil min. outer) | Laminate / Silver Shield (if >10mL) or Double Nitrile (change every 30 min) | Iodoacetamides can permeate standard nitrile in <60 mins. Double gloving provides a "sacrificial" outer layer. |
| Eye Protection | Chemical Goggles (tight-fitting) | Chemical Goggles + Face Shield | Safety glasses are insufficient. Dust or splash can cause irreversible corneal alkylation/blindness. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood (Sash at 18") | The compound is a respiratory sensitizer. N95 is insufficient for organic vapors if the solid sublimes or is in solution. |
| Body Defense | Lab Coat (Cotton/Poly, buttoned) | Tyvek® Sleeves or Apron | Protects wrists/forearms (the most common exposure site) from gaps between glove and coat. |
Operational Protocols
Workflow 1: Preparation & Solubilization
Note: IA-alkyne is often supplied as a solid. The transition to solution (usually DMSO) is the highest risk point.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (water hydrolyzes the iodine bond, reducing potency and creating toxic degradation products).
-
Static Control: Use an anti-static gun or ionizer if weighing small amounts (<5 mg), as the powder can be electrostatic and "jump."
-
Solvent Addition: Add DMSO or DMF directly to the product vial if possible to avoid transferring solids.
-
Seal: Parafilm the vial immediately after solubilization.
Workflow 2: Chemical Deactivation (Quenching)
Trustworthiness Check: Never dispose of active alkylating agents directly. You must chemically validate that the hazard is neutralized.
-
The Scavenger: Prepare a 1M solution of DTT (Dithiothreitol) or BME (Beta-mercaptoethanol) .
-
The Ratio: Use at least a 10-fold molar excess of scavenger to probe.
-
The Reaction:
-
Time: Allow to react for 15–30 minutes. The solution is now "spent" and can be disposed of as standard organic waste.
Visualized Decision Logic
Figure 1: PPE Selection & Handling Decision Tree
This logic ensures you scale your protection based on the state of matter and concentration.
Caption: Decision logic for scaling PPE based on physical state and concentration risk.
Figure 2: Spill Response & Disposal Workflow
A self-validating loop to ensure no active alkylating agent enters the waste stream.
Caption: Protocol for neutralizing alkylating spills using thiol-based scavenging.
Emergency Procedures
-
Eye Contact: IMMEDIATE flush for 15 minutes.[1][2][3][4] Speed is critical to prevent corneal alkylation. Do not wait for EMS; flush first.
-
Skin Contact: Wash with soap and water.[1][2][4][5][6] Do not use ethanol or DMSO to "wash" the skin, as these solvents will carry the probe deeper into the dermis.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical evaluation immediately.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 14322 (Iodoacetamide). Retrieved from [Link]
-
University of California, Los Angeles (UCLA) EHS. SOP: Acutely Toxic Chemicals (Alkylating Agents). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Dermal Exposure and PPE Guidelines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
